molecular formula C35H61NO7 B15568658 Megovalicin G

Megovalicin G

货号: B15568658
分子量: 607.9 g/mol
InChI 键: KPPGZMXMBMURID-UVLJCXNLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Megovalicin G is a macrolide and a lactam.
This compound has been reported in Myxococcus virescens with data available.

属性

分子式

C35H61NO7

分子量

607.9 g/mol

IUPAC 名称

(2S,6S,8S,9R,12Z,14E,25R,26E)-16-ethyl-6,8,9-trihydroxy-12-(methoxymethyl)-25,27-dimethyl-2-propyl-1-oxa-4-azacyclooctacosa-12,14,26-triene-3,28-dione

InChI

InChI=1S/C35H61NO7/c1-6-15-33-34(40)36-24-30(37)23-32(39)31(38)21-20-29(25-42-5)19-14-18-28(7-2)17-13-11-9-8-10-12-16-26(3)22-27(4)35(41)43-33/h14,18-19,22,26,28,30-33,37-39H,6-13,15-17,20-21,23-25H2,1-5H3,(H,36,40)/b18-14+,27-22+,29-19-/t26-,28?,30+,31-,32+,33+/m1/s1

InChI 键

KPPGZMXMBMURID-UVLJCXNLSA-N

产品来源

United States

Foundational & Exploratory

Megovalicin G: A Technical Overview of its Discovery and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Megovalicin G, a macrocyclic antibiotic. The information is compiled from available scientific literature and is intended to serve as a foundational resource for professionals in the fields of microbiology, natural product chemistry, and drug development.

Discovery & Producing Organism

This compound was discovered as part of a complex of novel macrocyclic antibiotics, designated megovalicins A, B, C, D, G, and H. These compounds were isolated from a newly identified strain of myxobacterium, Myxococcus flavescens AJ12298. The megovalicins are endogenously produced and accumulated by the bacterium.

Production

The production of megovalicins was achieved through the cultivation of Myxococcus flavescens AJ12298 in a tank culture. A four-day fermentation process yielded a significant cell mass, from which the various megovalicin compounds were extracted.

Quantitative Production Data

The table below summarizes the yield of each megovalicin from the wet cell mass obtained after fermentation.

MegovalicinYield (µg/g wet cells)
A4.8
B7.1
C20.0
D0.4
G 3.75
H15.0

Experimental Protocols

While the primary literature indicates the development of detailed isolation and purification protocols, the full experimental details, including specific chromatographic conditions and solvent systems, are not publicly available in the accessed scientific databases. The general workflow, however, can be inferred from standard natural product isolation techniques.

High-Level Experimental Workflow

The following diagram illustrates the general workflow from the cultivation of the producing organism to the initial extraction of the megovalicin complex.

Megovalicin_Production_Workflow cluster_0 Cultivation & Production cluster_1 Harvesting & Extraction A Inoculation of Myxococcus flavescens AJ12298 B Tank Fermentation (4 days) A->B C Cell Harvesting B->C Harvest D Extraction of Wet Cell Mass C->D E Crude Extract containing Megovalicin Complex D->E

Figure 1: High-level workflow for the production and initial extraction of the Megovalicin complex.

Biological Activity

This compound has demonstrated antibacterial activity against several bacterial species, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa[1]. However, specific quantitative data on its potency, such as Minimum Inhibitory Concentration (MIC) values, are not available in the public domain. Further research is required to fully characterize its antimicrobial spectrum and potential therapeutic applications.

Mechanism of Action & Signaling Pathways

Currently, there is no publicly available information regarding the mechanism of action of this compound or any associated signaling pathways that it may modulate. Elucidating the molecular targets and cellular effects of this compound remains a critical area for future investigation.

Conclusion

This compound is a member of a novel family of macrocyclic lactone antibiotics produced by Myxococcus flavescens. While initial discovery and production have been documented, there is a significant gap in the publicly available scientific literature regarding detailed isolation protocols, quantitative biological activity data, and the mechanism of action. This presents an opportunity for further research to unlock the full therapeutic potential of this promising natural product. Researchers interested in this area are encouraged to consult the primary literature for any further available details.

References

Megovalicin G from Myxococcus flavescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Megovalicin G, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. Megovalicins, including this compound, are also known as myxovirescins. This document details the production, isolation, and characterization of this compound, presenting key quantitative data, experimental protocols, and a visualization of its biosynthetic pathway.

Quantitative Data

The production of this compound by Myxococcus flavescens has been quantified in laboratory settings. The following table summarizes the reported yield.

Producer StrainFermentation TimeBiomass Yield (wet basis)This compound Yield (per g wet cells)
Myxococcus flavescens4 days8.8 g/L3.75 µg

Experimental Protocols

This section outlines the methodologies for the cultivation of Myxococcus flavescens, and the extraction, purification, and characterization of this compound.

Cultivation of Myxococcus flavescens

A suitable medium for the cultivation of Myxococcus flavescens is essential for the production of this compound.

Medium Composition (J124 Medium):

ComponentConcentration (g/L)
Yeast Extract1.0
Raffinose1.0
Sucrose1.0
Galactose1.0
Soluble Starch5.0
Casitone2.5
MgSO₄·7H₂O0.5
K₂HPO₄0.25
Agar15.0
Distilled Water1000 mL

Protocol:

  • Dissolve all components in distilled water.

  • Adjust the pH of the medium to 6.0-6.5.

  • Sterilize the medium by autoclaving.

  • Inoculate the sterile medium with a culture of Myxococcus flavescens.

  • Incubate the culture at 33°C for 4 days with aeration.

Extraction and Purification of this compound

This compound is accumulated endogenously. The following protocol describes a general method for its extraction and purification.

Extraction:

  • Harvest the Myxococcus flavescens cells from the culture broth by centrifugation.

  • The resulting cell pellet constitutes the wet biomass.

  • Extract the antibiotic from the cells using an organic solvent such as chloroform[1]. Mix the cell pellet thoroughly with the solvent.

  • Separate the solvent extract containing this compound from the cell debris.

Purification:

  • Concentrate the crude extract under reduced pressure.

  • Subject the concentrated extract to further purification using high-performance liquid chromatography (HPLC) coupled with a mass spectrometry (MS) and a diode array detector (DAD)[1].

  • Use a suitable column and solvent gradient to achieve separation of the different megovalicin components.

  • Collect the fractions corresponding to this compound based on retention time and mass-to-charge ratio.

  • Assess the purity of the isolated this compound, aiming for >95% purity[1].

Physicochemical Characterization of this compound

The structure and identity of the purified this compound can be confirmed through various spectroscopic techniques.

Methodology:

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide precise mass data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of this compound. This involves conducting one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments[2].

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of megovalicins (myxovirescins) is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system.

Megovalicin (Myxovirescin) Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway for the myxovirescin core structure, which is closely related to this compound.

Megovalicin (Myxovirescin) Biosynthetic Pathway Starter 2-hydroxyvaleryl-S-ACP (Starter Unit) PKS_NRPS Ta-1 (Hybrid PKS/NRPS) Starter->PKS_NRPS Glycine Glycine Glycine->PKS_NRPS Precursor Linear Polyketide-Peptide Precursor PKS_NRPS->Precursor Acetate1 Acetate Units (x11) PKS_Modules TaO, TaP (PKS Modules) Acetate1->PKS_Modules PKS_Modules->Precursor HMG_CoA HMG-CoA-like Biochemistry Methyl_Ethyl Methyl & Ethyl Side Groups HMG_CoA->Methyl_Ethyl Methyl_Ethyl->Precursor Cyclization Macrolactonization Precursor->Cyclization Myxovirescin_Core Myxovirescin Core Structure Cyclization->Myxovirescin_Core Tailoring Tailoring Enzymes (e.g., Methyltransferase TaQ) Myxovirescin_Core->Tailoring Megovalicin_G This compound Tailoring->Megovalicin_G

Caption: Proposed biosynthesis of the this compound core structure.

Experimental Workflow for Isolation and Characterization

The logical flow of the experimental process from cultivation to characterization is depicted in the following diagram.

Experimental Workflow Cultivation Cultivation of Myxococcus flavescens Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Extraction Extraction with Chloroform Harvesting->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Purification HPLC-MS-DAD Purification Crude_Extract->Purification Pure_Megovalicin_G >95% Pure This compound Purification->Pure_Megovalicin_G Characterization Structural Characterization Pure_Megovalicin_G->Characterization MS Mass Spectrometry Characterization->MS NMR NMR Spectroscopy (1D and 2D) Characterization->NMR

Caption: Workflow for this compound isolation and analysis.

References

Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kawasaki, Japan - In-depth analysis of the macrocyclic antibiotic Megovalicin G, produced by the myxobacterium Myxococcus flavescens, has elucidated its specific mechanism of action, revealing a targeted disruption of bacterial lipoprotein processing. This technical guide provides a comprehensive overview of the molecular interactions and cellular consequences of this compound activity, tailored for researchers, scientists, and drug development professionals.

First discovered and isolated in the late 1980s, this compound belongs to a family of related compounds, the megovalicins, which are structurally and functionally analogous to the myxovirescin class of antibiotics.[1] Research into the broader myxovirescin family, particularly the compound known as antibiotic TA, has provided a detailed blueprint for understanding the antibacterial activity of this compound.[2][3][4] The primary molecular target of this class of antibiotics is the Type II Signal Peptidase (LspA), a critical enzyme in the bacterial lipoprotein maturation pathway.[2]

Inhibition of Type II Signal Peptidase: The Core Mechanism

This compound exerts its bactericidal effects by directly inhibiting the enzymatic activity of LspA. LspA is responsible for the cleavage of the signal peptide from prolipoproteins, a crucial step in their maturation and localization to the bacterial cell envelope. By blocking LspA, this compound prevents the processing of these essential proteins, leading to a toxic accumulation of unprocessed prolipoproteins in the inner membrane. This disruption of the lipoprotein pathway ultimately compromises the integrity of the bacterial cell wall and outer membrane, leading to cell death.

The bactericidal activity of the closely related myxovirescin A is potent, particularly against Gram-negative bacteria such as Enterobacteriaceae, with effective concentrations in the range of 1 to 5 µg/mL. The action is specific to growing cells, as the antibiotic's lethality is dependent on active protein synthesis.

Quantitative Analysis of Antibacterial Activity

The following table summarizes the production yields of the various megovalicin compounds from Myxococcus flavescens, as initially reported. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the foundational literature, the production data provides context for its relative abundance.

MegovalicinYield (µg/g wet cells)
A4.8
B7.1
C20.0
D0.4
G 3.75
H15.0

Signaling Pathway of this compound Action

The mechanism of action does not involve a classical signaling cascade but rather a direct enzymatic inhibition that leads to a cascade of cellular defects. The following diagram illustrates the targeted pathway.

MegovalicinG_Pathway cluster_bacterium Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm/Outer Membrane Prolipoprotein_Synthesis Prolipoprotein Synthesis Prolipoprotein Prolipoprotein Prolipoprotein_Synthesis->Prolipoprotein Translocation LspA Type II Signal Peptidase (LspA) Processed_Lipoprotein Mature Lipoprotein LspA->Processed_Lipoprotein Cleavage of Signal Peptide Prolipoprotein->LspA Substrate Outer_Membrane_Localization Localization to Outer Membrane Processed_Lipoprotein->Outer_Membrane_Localization Transport MegovalicinG This compound MegovalicinG->LspA Inhibition

Figure 1. Signaling pathway of this compound's inhibitory action on bacterial lipoprotein processing.

Experimental Protocols

The identification of LspA as the target of the myxovirescin class of antibiotics was elucidated through a series of key experiments. The detailed methodologies for these are outlined below for replication and further investigation.

Isolation of Resistant Mutants

This protocol is fundamental to identifying the genetic basis of resistance and, by extension, the drug's target.

Resistance_Screening_Workflow Start Start: E. coli Culture Exposure Exposure to This compound Start->Exposure Selection Selection of Resistant Colonies Exposure->Selection Mapping Genomic Mapping of Resistance Locus Selection->Mapping Identification Identification of Mutated Gene (e.g., lpp) Mapping->Identification End End: Target Pathway Elucidation Identification->End

Figure 2. Experimental workflow for the isolation and identification of this compound-resistant mutants.

Methodology:

  • Bacterial Culture: Grow a susceptible strain of Escherichia coli to mid-log phase in a suitable broth medium.

  • Mutagenesis (Optional): To increase the frequency of resistant mutants, the culture can be exposed to a mutagen (e.g., ethyl methanesulfonate (B1217627) or UV irradiation).

  • Plating: Plate a high density of the bacterial culture onto agar (B569324) plates containing a concentration of this compound sufficient to inhibit the growth of the wild-type strain.

  • Incubation: Incubate the plates until resistant colonies appear.

  • Isolation and Verification: Isolate individual resistant colonies and re-streak on selective plates to confirm the resistance phenotype.

  • Genetic Mapping: Employ techniques such as transposon mutagenesis, whole-genome sequencing, or plasmid library screening to identify the genetic locus responsible for resistance. In the case of antibiotic TA, resistance was mapped to the lpp gene, which encodes an abundant outer membrane lipoprotein, and overexpression of the lspA gene conferred resistance.

Prolipoprotein Processing Assay

This biochemical assay directly assesses the impact of this compound on the activity of LspA.

Methodology:

  • Bacterial Strain: Utilize an E. coli strain that allows for the controlled expression of a specific prolipoprotein (e.g., Lpp).

  • Radioactive Labeling: Grow the bacterial culture in the presence of a radiolabeled amino acid (e.g., ³⁵S-methionine) to label newly synthesized proteins.

  • Induction of Prolipoprotein Expression: Induce the expression of the target prolipoprotein.

  • Treatment: Treat the culture with this compound at various concentrations. A known LspA inhibitor, such as globomycin, can be used as a positive control.

  • Protein Extraction: Harvest the cells and prepare total protein extracts.

  • Immunoprecipitation: Use an antibody specific to the target lipoprotein to immunoprecipitate both the processed and unprocessed forms.

  • SDS-PAGE and Autoradiography: Separate the immunoprecipitated proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualize the radiolabeled proteins by autoradiography.

  • Analysis: The accumulation of the higher molecular weight prolipoprotein form in the presence of this compound indicates inhibition of LspA.

Conclusion

This compound represents a potent class of macrocyclic antibiotics with a well-defined mechanism of action targeting the essential bacterial enzyme, Type II Signal Peptidase. This targeted approach disrupts the maturation of lipoproteins, leading to cell envelope stress and bactericidal activity. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for future research and development of novel antibacterial agents based on the this compound scaffold. Further investigation into the specific activity of this compound against a broader range of pathogenic bacteria and the potential for synergistic interactions with other antibiotics is warranted.

References

The Enigmatic Target: Unraveling the Molecular Action of Megovalicin G in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the understanding of the specific molecular targets of Megovalicin G, a macrocyclic antibiotic isolated from the myxobacterium Myxococcus flavescens. Despite its discovery and initial characterization in the late 1980s, the precise mechanism by which this compound exerts its antibacterial effects remains largely unelucidated.

This technical guide aims to provide a thorough overview of the current knowledge landscape. However, the absence of published research detailing the molecular targets of this compound prevents the inclusion of quantitative data on its efficacy, binding affinities, or inhibitory concentrations. Similarly, detailed experimental protocols for target identification and validation specific to this compound are not available.

General Principles of Antibacterial Action and Potential Avenues for this compound

In the absence of direct evidence, we can hypothesize potential mechanisms of action for this compound based on the known targets of other macrocyclic antibiotics. These compounds often interfere with essential cellular processes in bacteria, including:

  • Cell Wall Synthesis: Many antibiotics, including the well-known glycopeptide vancomycin, target the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[3][4][5] A key intermediate in this pathway is Lipid II, which is a common target for various antibacterial agents.[3][6][7][8] It is plausible that this compound could inhibit one of the enzymes involved in the Lipid II cycle or bind directly to Lipid II, thereby preventing its incorporation into the growing peptidoglycan chain.

  • Protein Synthesis: The bacterial ribosome is a frequent target for antibiotics. Macrolides, for example, bind to the 50S ribosomal subunit and inhibit protein synthesis.

  • Nucleic Acid Synthesis: Some antibiotics interfere with DNA replication or transcription by targeting enzymes such as DNA gyrase, topoisomerase IV, or RNA polymerase.[9]

  • Cell Membrane Integrity: Certain antibiotics can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Future Directions for Research

To elucidate the molecular targets of this compound, a series of experimental approaches would be necessary. The following outlines a potential workflow for future research endeavors.

Experimental Workflow for Target Identification

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation MIC Determine Minimum Inhibitory Concentration (MIC) Spectrum Assess Antibacterial Spectrum MIC->Spectrum Inform Affinity Affinity Chromatography with Immobilized this compound Spectrum->Affinity Resistant Generation and Analysis of Resistant Mutants Spectrum->Resistant Omics Transcriptomics/Proteomics Profiling Spectrum->Omics InVitro In Vitro Assays with Purified Putative Target Affinity->InVitro Identify Candidates Genetic Genetic Validation (e.g., Gene Knockout/Overexpression) Resistant->Genetic Identify Mutations Omics->InVitro Identify Pathways Binding Direct Binding Studies (e.g., SPR, ITC) InVitro->Binding Confirm Interaction Binding->Genetic Confirm Relevance

Caption: A potential experimental workflow for identifying the molecular targets of this compound.

Detailed Methodologies for Key Experiments

While specific protocols for this compound are unavailable, the following are generalized methodologies that could be adapted for its study.

1. Determination of Minimum Inhibitory Concentration (MIC):

  • Principle: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a series of two-fold dilutions of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Inoculate each dilution with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (no antibiotic) and a negative control (no bacteria).

    • Incubate the cultures at the optimal temperature for the test bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity.

2. Affinity Chromatography for Target Pull-Down:

  • Principle: To isolate cellular components that bind to an immobilized ligand (this compound).

  • Protocol:

    • Chemically couple this compound to a solid support matrix (e.g., agarose (B213101) beads) to create an affinity column.

    • Prepare a lysate of the target bacterial cells.

    • Pass the bacterial lysate through the affinity column. Proteins and other molecules that bind to this compound will be retained on the column.

    • Wash the column to remove non-specifically bound molecules.

    • Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identify the eluted proteins using techniques such as mass spectrometry.

3. Generation and Analysis of Resistant Mutants:

  • Principle: Spontaneous mutations that confer resistance to an antibiotic often occur in the gene encoding the drug's target or in genes involved in drug uptake or efflux.

  • Protocol:

    • Culture a large population of susceptible bacteria on a solid medium containing a concentration of this compound slightly above the MIC.

    • Isolate colonies that grow in the presence of the antibiotic. These are potential resistant mutants.

    • Confirm the resistance phenotype by re-testing the MIC of the isolated mutants.

    • Perform whole-genome sequencing of the resistant mutants and the parent susceptible strain.

    • Identify mutations that are consistently present in the resistant strains. These mutations may pinpoint the molecular target or resistance mechanisms.

Conclusion

The study of this compound presents a compelling opportunity for the discovery of potentially novel antibacterial mechanisms. While current literature does not provide a definitive answer to its molecular targets, the established methodologies in antibiotic research offer a clear path forward. Future investigations focusing on the interaction of this compound with key bacterial processes are essential to unlock its therapeutic potential and to contribute to the ongoing battle against antibiotic resistance. The scientific community is encouraged to pursue research in this area to fill the existing knowledge gap.

References

In Vitro Efficacy of Megovalicin G: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megovalicin G is a macrocyclic antibiotic belonging to the megovalicin complex, a group of secondary metabolites produced by the myxobacterium Myxococcus flavescens.[1][2] While the initial discovery of the megovalicin complex dates back to 1988, detailed public data on the specific in vitro efficacy, mechanism of action, and cytotoxicity of this compound remains scarce. This technical guide provides a comprehensive overview of the available information on the megovalicin family and presents a generalized, yet detailed, methodological framework for the in vitro evaluation of novel antibiotic compounds like this compound. This includes standardized experimental protocols, data presentation formats, and illustrative workflows.

Introduction to this compound

The megovalicins are a family of novel macrocyclic antibiotics isolated from Myxococcus flavescens (strain AJ12298).[2] The complex includes Megovalicins A, B, C, D, G, and H.[2] Further studies identified some of these compounds; for instance, Megovalicin C was found to be identical to the well-characterized antibiotic Myxovirescin A1, and Megovalicin B is the same as antibiotic M-230B.[1] Megovalicins A, D, G, and H were reported as closely related new antibiotics.[1]

Given the limited specific data for this compound, this guide will leverage information on the related compound, Myxovirescin, to provide context and will focus on the standard methodologies required to fully characterize its in vitro efficacy.

Generalized Experimental Workflow for In Vitro Efficacy Assessment

The evaluation of a new antibiotic candidate involves a multi-stage process to determine its spectrum of activity, potency, and potential for therapeutic use. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Spectrum Determination cluster_2 Phase 3: Safety & Mechanism Preliminaries A Isolation & Purification of this compound B Primary Antibacterial Screening (e.g., Agar Diffusion Assay) A->B Test Compound C Selection of Active Compound B->C Identify Activity D MIC Determination (Broth Microdilution) C->D Proceed with Active Compound E MBC Determination D->E Determine Bactericidal Concentration F Spectrum Analysis (Gram+/Gram- Bacteria, Fungi) D->F Assess Broad vs. Narrow Spectrum G Cytotoxicity Assay (e.g., MTT on Mammalian Cells) E->G F->G Characterize Further I Data Analysis & Reporting G->I H Mechanism of Action Studies (e.g., Macromolecular Synthesis Inhibition) H->I G cluster_0 Hypothesis Generation cluster_1 Experimental Validation A This compound is related to Myxovirescin A1 C Hypothesis: This compound inhibits Type II Signal Peptidase A->C B Myxovirescin A1 inhibits Type II Signal Peptidase B->C D In Vitro Enzyme Assay (Recombinant LspA) C->D Test Hypothesis E Lipoprotein Processing Assay in Bacterial Cells C->E Test in Cellular Context F Confirmation of Target D->F E->F

References

Lack of Publicly Available Data on the Preliminary Toxicity of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and databases, no specific data regarding the preliminary toxicity studies of Megovalicin G is publicly available.

This compound is one of several macrocyclic antibiotics, including Megovalicins A, B, C, D, and H, first isolated from the myxobacterium Myxococcus flavescens.[1] While the discovery and production of these compounds have been documented, subsequent toxicological evaluations for this compound have not been published in accessible scientific literature.

Myxobacteria are known producers of a wide array of secondary metabolites with diverse biological activities, and many of these compounds are investigated for their potential as therapeutic agents.[2][3][4] This process typically involves extensive preclinical testing, including a thorough evaluation of a compound's toxicity profile. These studies are crucial for determining the safety of a potential drug candidate and involve a range of in vitro and in vivo experiments to establish key toxicological parameters.

General methodologies for assessing the toxicity of novel compounds include:

  • In Vitro Cytotoxicity Assays: These experiments evaluate the toxic effects of a substance on cultured cells. Common assays measure cell viability, proliferation, and apoptosis to determine the concentration at which a compound induces cell death.

  • Acute Toxicity Studies: These are typically conducted in animal models to determine the short-term adverse effects of a single or multiple doses of a substance administered over a short period. A key parameter derived from these studies is the median lethal dose (LD50).

  • Subchronic and Chronic Toxicity Studies: These involve repeated administration of the compound over longer periods to assess potential long-term health effects and to identify target organs for toxicity.

While the search results provide general information on the bioactivity of myxobacterial secondary metabolites and standard toxicological testing procedures, they do not contain any specific quantitative data (e.g., LD50, IC50, No-Observed-Adverse-Effect Level [NOAEL]), detailed experimental protocols, or identified mechanisms of toxicity and signaling pathways specifically for this compound.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide, including data tables and visualizations, on the preliminary toxicity of this compound. Further research and publication of toxicological data by the scientific community are required to fill this knowledge gap.

References

An In-depth Technical Guide on the Core Physicochemical Properties of Megovalicin G: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available quantitative data on the solubility and stability of Megovalicin G is limited. This guide provides a framework based on established principles of pharmaceutical sciences and outlines the requisite experimental protocols for the comprehensive characterization of this molecule. The data tables presented are illustrative templates awaiting empirical validation.

Introduction to this compound

This compound is a secondary metabolite produced by the myxobacterium Myxococcus flavescens.[1] As a member of the megovalicin family of macrocyclic antibiotics, it has demonstrated antibacterial activity, showing effects against both Bacillus subtilis and Escherichia coli, as well as Pseudomonas aeruginosa. The complex structure of this compound, like many natural products derived from myxobacteria, presents unique challenges and opportunities in drug development, making a thorough understanding of its solubility and stability profiles a critical prerequisite for any formulation and preclinical development efforts.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and manufacturability. While preliminary information suggests that this compound is soluble in methanol, a comprehensive understanding requires quantitative assessment in a range of pharmaceutically relevant solvents and aqueous media.

A systematic solubility study would quantify the concentration of this compound at saturation in various solvents. This data is essential for selecting appropriate solvent systems for analytical method development, formulation, and purification processes.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Methanol25Data not availableData not availableHPLC-UV
Ethanol25Data not availableData not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableHPLC-UV
Acetonitrile25Data not availableData not availableHPLC-UV
Water25Data not availableData not availableHPLC-UV
Phosphate Buffered Saline (pH 7.4)25Data not availableData not availableHPLC-UV
0.1 N HCl (pH 1.2)25Data not availableData not availableHPLC-UV
0.01 M Acetate Buffer (pH 4.5)25Data not availableData not availableHPLC-UV

A reliable method for determining the equilibrium solubility of this compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., methanol, water, PBS pH 7.4)

  • Scintillation vials or suitable inert containers

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted.

  • After equilibration, visually inspect the vials to ensure an excess of solid material remains.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the diluted samples by a validated, stability-indicating HPLC method to determine the concentration of this compound.

  • The solubility is reported as the average of at least three independent measurements.

G cluster_protocol Solubility Determination Workflow start Add excess this compound to solvent shake Equilibrate on shaker (24-48h at 25°C) start->shake centrifuge Centrifuge to pellet solid shake->centrifuge supernatant Collect and dilute supernatant centrifuge->supernatant hplc Analyze by HPLC-UV supernatant->hplc end Calculate Solubility (mg/mL) hplc->end

Solubility Determination Workflow

Stability Profile of this compound

Evaluating the stability of this compound is imperative to define its shelf-life, storage conditions, and degradation pathways. Stability studies are conducted under various environmental conditions to assess how its critical quality attributes change over time.

Forced degradation (or stress testing) is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Table 2: Illustrative Forced Degradation Conditions for this compound

Stress ConditionReagent/Condition DetailsDurationExpected Degradation Products
Acid Hydrolysis0.1 N HClUp to 72 hoursData not available
Base Hydrolysis0.1 N NaOHUp to 72 hoursData not available
Oxidation3% H₂O₂Up to 72 hoursData not available
Thermal DegradationSolid and solution at 60°CUp to 7 daysData not available
PhotostabilityICH Q1B recommended light exposure (UV and visible)VariableData not available

Long-term stability studies are conducted under recommended storage conditions to establish the retest period or shelf life.

Table 3: Illustrative Long-Term Stability Protocol for this compound

Storage ConditionTime Points (Months)Tests to be Performed
25°C ± 2°C / 60% RH ± 5% RH (Long Term)0, 3, 6, 9, 12, 18, 24, 36Appearance, Assay, Purity/Degradation Products, Water Content
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)0, 3, 6Appearance, Assay, Purity/Degradation Products, Water Content

The following protocol outlines a general approach for assessing the stability of this compound in solution.

Objective: To evaluate the chemical stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • Validated stability-indicating HPLC method (e.g., HPLC-UV/MS)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • For each stress condition (acid, base, oxidation), mix the stock solution with the stressor solution to achieve the desired final concentration of both the drug and the stressor.

  • For thermal stability, place vials of the drug solution in a stability chamber at the target temperature.

  • For photostability, expose the drug solution to light conditions as specified in ICH Q1B guidelines.

  • Maintain control samples (unstressed) at a reference condition (e.g., refrigerated).

  • At specified time points, withdraw samples, neutralize if necessary (for acid and base stressed samples), and dilute appropriately.

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all major degradation products.

  • Calculate the percentage of remaining this compound and quantify the formation of degradation products relative to the initial time point.

G cluster_workflow Stability Testing Workflow cluster_stress Apply Stress Conditions start Prepare this compound Solution acid Acidic (HCl) base Basic (NaOH) oxid Oxidative (H₂O₂) therm Thermal (60°C) photo Photolytic (ICH Q1B) sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS sampling->analysis report Quantify Degradation & Identify Degradants analysis->report

Forced Degradation Workflow

Signaling Pathways and Mechanism of Action

The precise molecular mechanism of action and the signaling pathways modulated by this compound have not been fully elucidated in publicly accessible literature. As an antibacterial agent, it is plausible that its activity involves the inhibition of essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. Further research is required to identify its specific molecular target(s) and the downstream effects on bacterial signaling networks.

A hypothetical signaling pathway that could be investigated is presented below. This diagram illustrates a generic bacterial response pathway that could be disrupted by an antibiotic.

G cluster_pathway Hypothetical Bacterial Signaling Pathway megovalicin This compound receptor Bacterial Target (e.g., Enzyme, Ribosome) megovalicin->receptor Inhibition pathway Essential Metabolic Pathway (e.g., Peptidoglycan Synthesis) receptor->pathway response Downstream Signaling Cascade pathway->response output Cell Wall Integrity Loss & Bacterial Cell Death response->output

References

Methodological & Application

Application Notes and Protocols for the Extraction of Megovalicin G from Myxococcus flavescens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megovalicin G is a macrocyclic antibiotic belonging to the megovalicin complex produced by the myxobacterium Myxococcus flavescens.[1][2] These compounds are accumulated endogenously and exhibit antibacterial properties.[1][3] This document provides a detailed protocol for the cultivation of Myxococcus flavescens and the subsequent extraction and quantification of this compound.

Data Presentation

The following table summarizes the reported yield of this compound and other megovalicins from Myxococcus flavescens.

Metabolite Yield (µg from 1 g wet cells)
Megovalicin A4.8
Megovalicin B7.1
Megovalicin C20.0
Megovalicin D0.4
This compound 3.75
Megovalicin H15.0

Data from Miyashiro et al., 1988.[1]

Experimental Protocols

This section outlines the detailed methodologies for the cultivation of Myxococcus flavescens and the extraction of this compound.

Cultivation of Myxococcus flavescens

This protocol is based on general practices for the cultivation of myxobacteria for secondary metabolite production.

Materials:

  • Myxococcus flavescens strain (e.g., AJ12298)

  • CTT Medium (Casitone-Tris Broth)

    • 1% Casitone

    • 10 mM Tris-HCl (pH 7.6)

    • 8 mM MgSO₄

    • 1 mM KH₂PO₄

  • CYE Medium (Casitone-Yeast Extract Broth) can also be used for biomass accumulation.

  • Amberlite XAD16 resin (optional, for extracellular metabolite capture)

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare CTT medium and sterilize by autoclaving.

  • Inoculate a starter culture of M. flavescens in 50 mL of CTT medium in a 250 mL flask.

  • Incubate at 30-33°C with shaking at 150-200 rpm until the culture reaches the late logarithmic phase of growth.

  • Use the starter culture to inoculate a larger production culture in a fermenter or larger flasks. A 1:100 dilution is recommended.

  • For tank culture, a 4-day cultivation period has been reported to yield good cell mass.

  • (Optional) To maximize the recovery of all secondary metabolites, sterile Amberlite XAD16 resin (2% v/v) can be added to the culture medium to adsorb extracellular products.

Extraction of Intracellular this compound

Megovalicins are located within the bacterial cells. This protocol describes the harvesting of cells and the subsequent extraction of the intracellular metabolites.

Materials:

  • M. flavescens culture

  • Refrigerated centrifuge

  • Phosphate buffered saline (PBS), ice-cold

  • Methanol (B129727) (HPLC grade), chilled to -20°C

  • Liquid nitrogen

  • Sonicator or bead beater for cell lysis

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

Step 1: Cell Harvesting and Quenching

  • Transfer the M. flavescens culture to centrifuge tubes.

  • Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.

  • Discard the supernatant.

  • Wash the cell pellet with an equal volume of ice-cold PBS and centrifuge again under the same conditions.

  • Discard the supernatant and record the wet weight of the cell pellet.

  • Immediately freeze the cell pellet in liquid nitrogen to quench metabolic activity.

Step 2: Cell Lysis and Extraction

  • Resuspend the frozen cell pellet in chilled methanol (-20°C). Use a ratio of 10 mL of methanol per 1 gram of wet cell mass. This compound is soluble in methanol.

  • Lyse the cells to release the intracellular contents. This can be achieved by:

    • Sonication: Place the cell suspension in an ice bath and sonicate using a probe sonicator. Use short bursts of 30 seconds followed by 30 seconds of cooling for a total of 10 minutes of sonication.

    • Bead Beating: Add sterile glass beads to the cell suspension and vortex vigorously for 10-15 minutes.

  • After cell lysis, separate the cell debris from the methanol extract by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the extracted megovalicins.

Step 3: Concentration and Analysis

  • Concentrate the methanol extract using a rotary evaporator at a temperature below 40°C to avoid degradation of the antibiotics.

  • Resuspend the dried extract in a small, known volume of methanol.

  • Analyze the extract for the presence and quantity of this compound using HPLC, comparing the retention time and UV-Vis spectrum to a known standard.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_analysis 3. Analysis cultivation Inoculate and grow M. flavescens culture harvesting Harvest cells by centrifugation cultivation->harvesting quenching Quench metabolism (Liquid Nitrogen) harvesting->quenching Cell Pellet lysis Cell Lysis in -20°C Methanol (Sonication/Bead Beating) quenching->lysis separation Separate debris by centrifugation lysis->separation concentration Concentrate extract (Rotary Evaporator) separation->concentration Methanol Extract hplc HPLC Analysis for This compound concentration->hplc

Caption: Workflow for the extraction of this compound from M. flavescens.

Signaling Pathways

Information regarding the specific signaling pathways for this compound biosynthesis in Myxococcus flavescens is not currently available in the public literature. Research into the genetic basis of secondary metabolite production in myxobacteria is ongoing and may elucidate these pathways in the future.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Megovalicin G, a polyketide antibiotic produced by the bacterium Myxococcus flavescens. This compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria, making its efficient purification crucial for further research and development.[] This method utilizes a C18 stationary phase with a methanol (B129727)/water gradient to achieve high purity and recovery of this compound, suitable for subsequent biological assays and structural elucidation.

Introduction

This compound is a secondary metabolite from the myxobacteria group, which are known producers of diverse and potent bioactive compounds.[2][3] As a polyketide, this compound possesses a complex structure that presents challenges for purification. The development of an effective HPLC method is paramount for obtaining highly purified material, which is essential for accurate pharmacological and toxicological evaluation. This application note provides a detailed protocol for the preparative purification of this compound from a crude culture extract of Myxococcus flavescens.

Experimental Protocol

Materials and Reagents
  • Crude extract of Myxococcus flavescens culture containing this compound

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO) (for sample dissolution)

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

  • Preparative RP-HPLC column: C18, 10 µm particle size, 250 x 21.2 mm

  • Fraction collector

Sample Preparation
  • The crude extract of Myxococcus flavescens is obtained through solvent extraction of the fermentation broth, typically using ethyl acetate (B1210297) or a similar organic solvent.[4]

  • The dried crude extract is dissolved in a minimal amount of DMSO and then diluted with the initial mobile phase (90% Water/10% Methanol with 0.1% TFA) to a final concentration suitable for injection.

  • The sample solution is filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC Method

A gradient elution method is employed for the separation and purification of this compound.

Table 1: HPLC Gradient Program for this compound Purification

Time (min)% Water (0.1% TFA)% Methanol (0.1% TFA)Flow Rate (mL/min)
0901015.0
5901015.0
35109015.0
45109015.0
46901015.0
55901015.0
Fraction Collection and Analysis

Fractions are collected based on the elution profile, with particular attention to the major peaks. The purity of the collected fractions is then assessed using analytical RP-HPLC with a similar but faster gradient on an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm).

Results

The described HPLC method provides a reproducible and scalable approach for the purification of this compound from a complex crude extract. The use of a C18 column with a methanol and water gradient allows for effective separation of this compound from other metabolites.

Table 2: Representative Purification Data for this compound

ParameterValue
Crude Extract Loaded 100 mg
Retention Time of this compound ~28.5 min
Purity of Collected Fraction >95% (by analytical HPLC)
Recovery ~65%

Visualization of the Purification Workflow

The following diagram illustrates the key steps in the purification of this compound.

MegovalicinG_Purification cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Myxococcus flavescens Fermentation Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC_Prep Preparative RP-HPLC (C18 Column) Crude_Extract->HPLC_Prep Fraction_Collection Fraction Collection HPLC_Prep->Fraction_Collection Purity_Analysis Analytical HPLCfor Purity Check Fraction_Collection->Purity_Analysis Pure_MegovalicinG Purified this compound (>95% Purity) Purity_Analysis->Pure_MegovalicinG

References

Application Note: Mass Spectrometry Analysis of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicins are a group of macrocyclic polyketide antibiotics produced by the bacterium Myxococcus flavescens.[1][2] As members of the polyketide family, a class of natural products known for their diverse biological activities and complex structures, detailed structural characterization is crucial for understanding their mechanism of action and for potential drug development. Mass spectrometry (MS) is a powerful analytical technique that provides high sensitivity and specificity for the analysis of such complex molecules.[3] This application note provides a generalized protocol for the analysis of Megovalicin G using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), drawing upon established methods for polyketide analysis.

The methodologies outlined below are intended to serve as a starting point for researchers and may require further optimization for the specific analysis of this compound.

Experimental Protocols

A generalized workflow for the mass spectrometry-based analysis of a novel polyketide like this compound is presented below.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis extraction Extraction of this compound from Myxococcus flavescens purification Purification using Chromatography (e.g., HPLC) extraction->purification dissolution Dissolution in suitable solvent purification->dissolution lc_separation Liquid Chromatography Separation dissolution->lc_separation ms_detection High-Resolution MS (e.g., Orbitrap, FT-ICR) lc_separation->ms_detection mz_determination Accurate Mass Measurement (m/z) lc_separation->mz_determination msms_fragmentation Tandem MS (MS/MS) (e.g., CID, EID) ms_detection->msms_fragmentation fragmentation_analysis Fragmentation Pattern Analysis msms_fragmentation->fragmentation_analysis formula_prediction Elemental Formula Prediction mz_determination->formula_prediction structure_elucidation Structural Elucidation formula_prediction->structure_elucidation fragmentation_analysis->structure_elucidation

Figure 1: General workflow for the mass spectrometry analysis of this compound.

Sample Preparation
  • Extraction: this compound is extracted from the wet cells of Myxococcus flavescens.[2] A suitable solvent extraction method, such as using methanol (B129727) or ethyl acetate, should be employed to isolate the compound from the cell culture.

  • Purification: The crude extract should be purified to isolate this compound from other megovalicins and cellular components. This can be achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

  • Sample Reconstitution: The purified this compound sample is dried and then reconstituted in a solvent compatible with LC-MS analysis, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of formic acid (e.g., 0.1%) to aid in ionization.

Liquid Chromatography (LC)

The following are general LC parameters for the analysis of polyketides. Optimization will be necessary.

ParameterRecommended Setting
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 15-30 minutes to elute the compound, then return to initial conditions for column re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometry (MS)

High-resolution mass spectrometry is recommended for accurate mass measurements to aid in elemental composition determination.[3] Tandem mass spectrometry (MS/MS) is crucial for structural elucidation.[4]

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Ionization Mode Both positive and negative modes should be evaluated, as negative mode can be more suitable for some polyketides.[5]
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Full Scan MS Range m/z 100 - 2000
MS/MS Fragmentation Collision-Induced Dissociation (CID) or Electron-Induced Dissociation (EID).[4] Collision energy should be ramped to obtain a range of fragment ions.
Data Acquisition Data-dependent acquisition (DDA) to trigger MS/MS on the most abundant precursor ions.

Data Presentation

Quantitative data from the mass spectrometry analysis of this compound should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Accurate Mass Measurement and Elemental Composition

This table should be used to report the high-resolution mass spectrometry data for the intact this compound molecule.

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Proposed Elemental Formula
[M+H]⁺CalculatedMeasuredCalculatedDetermined
[M+Na]⁺CalculatedMeasuredCalculatedDetermined
[M-H]⁻CalculatedMeasuredCalculatedDetermined

Table 2: Summary of Key MS/MS Fragment Ions

This table should summarize the major fragment ions observed in the MS/MS spectrum of this compound, which are critical for its structural elucidation.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
e.g., [M+H]⁺Measurede.g., H₂O, COSubstructure
MeasuredSubstructure
MeasuredSubstructure

Results and Discussion

The high-resolution mass spectrum of this compound is expected to provide the accurate mass of the molecular ion, which is the first step in determining its elemental formula. The isotopic pattern can further aid in confirming the elemental composition.

The MS/MS spectrum will reveal the fragmentation pattern of this compound. For polyketides, common fragmentation pathways include sequential dehydrations and losses of carbon monoxide.[6][7] The analysis of these fragmentation patterns allows for the characterization of the different structural motifs within the molecule. Comparing the fragmentation patterns obtained from different ionization techniques (e.g., CID vs. EID) can provide complementary structural information.[4] The use of different adduct ions (e.g., [M+H]⁺, [M+Na]⁺, [M+Li]⁺) can also influence the fragmentation and provide additional structural insights.[4]

Conclusion

This application note provides a foundational methodology for the mass spectrometric analysis of this compound. The combination of liquid chromatography for separation and high-resolution tandem mass spectrometry for detection and structural characterization is a powerful approach for the detailed analysis of this complex polyketide antibiotic. The provided protocols and data presentation formats offer a framework for researchers to develop and report their findings, ultimately contributing to a better understanding of the chemical properties and potential therapeutic applications of this compound.

References

Elucidating the Complexity of Nature: A Guide to NMR Spectroscopy in the Structural Analysis of Macrocyclic Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have a comprehensive guide to leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for the intricate task of elucidating the structure of complex natural products. This application note provides a detailed protocol and data interpretation guide, using the well-characterized macrocyclic antibiotic Erythromycin A as a representative example, due to the limited public availability of specific NMR data for Megovalicin G.

The structural determination of novel bioactive compounds is a cornerstone of drug discovery and development. Among the myriad of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular structures in solution, which is crucial for understanding their biological activity and potential as therapeutic agents. This document outlines the key NMR experiments and data analysis strategies essential for this process.

Introduction to Structure Elucidation of Macrocyclic Antibiotics

Macrocyclic antibiotics, such as the Megovalicins produced by the myxobacterium Myxococcus flavescens, represent a class of natural products with significant therapeutic potential.[1] Their complex, often stereochemically rich structures, however, present a considerable challenge to structural elucidation. High-field NMR spectroscopy, through a suite of one-dimensional (1D) and two-dimensional (2D) experiments, offers a powerful toolkit to unravel these molecular architectures.

This guide will walk through the typical workflow for structure elucidation, from initial sample preparation to the final determination of constitution and relative stereochemistry. While the focus of this note is on the general methodology, we will use the extensively studied antibiotic Erythromycin A to illustrate the application of these techniques and the interpretation of the resulting data.

Experimental Protocols

A systematic approach employing a series of NMR experiments is crucial for a successful structure elucidation. The following protocols are fundamental to this process.

Sample Preparation: A pure sample of the antibiotic is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) to a concentration of 5-10 mg/mL. The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key resonances. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1D NMR Spectroscopy:

  • ¹H NMR (Proton NMR): This is the starting point for any structural analysis. It provides information on the number of different types of protons, their chemical environment, and their scalar couplings to neighboring protons.

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the functional groups present (e.g., carbonyls, alkenes, aliphatic carbons).

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are scalar coupled to each other, typically over two or three bonds. It is essential for tracing out spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H one-bond connectivities.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to four bonds. It is critical for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (typically < 5 Å), providing through-space correlations. NOESY data is paramount for determining the relative stereochemistry and conformation of the molecule.

Data Presentation and Interpretation: The Case of Erythromycin A

The following tables summarize the ¹H and ¹³C NMR data for Erythromycin A, a well-characterized 14-membered macrolide antibiotic. This data serves as a template for how to organize and present NMR data for a complex natural product.

Table 1: ¹H and ¹³C NMR Data for Erythromycin A in CDCl₃

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)Key COSY CorrelationsKey HMBC CorrelationsKey NOESY Correlations
1175.5--H-2, H-13-
245.22.65 (dq, 10.0, 7.0)H-3, Me-2aC-1, C-3, C-4, Me-2aH-3, H-4, Me-2a
2a12.11.15 (d, 7.0)H-2C-1, C-2, C-3H-2, H-3
383.83.68 (dd, 10.0, 2.0)H-2, H-4C-2, C-4, C-5, Me-2aH-2, H-4, H-5
439.21.95 (m)H-3, H-5, Me-4aC-3, C-5, C-6, Me-4aH-3, H-5, Me-4a
4a16.51.05 (d, 7.0)H-4C-3, C-4, C-5H-4, H-5
582.53.98 (dd, 9.0, 2.0)H-4, H-6C-4, C-6, C-7, Me-4aH-4, H-6, H-1'
635.11.60 (m)H-5, H-7, Me-6aC-5, C-7, C-8, Me-6aH-5, H-7, Me-6a
6a18.81.25 (d, 6.0)H-6C-5, C-6, C-7H-6, H-7
735.01.75 (m)H-6, H-8C-6, C-8, C-9H-6, H-8
845.12.40 (m)H-7, H-14, Me-8aC-7, C-9, C-14, Me-8aH-7, H-14, Me-8a
8a21.61.10 (d, 7.0)H-8C-7, C-8, C-9H-8
9221.1--H-8, H-10, Me-8a-
1045.32.95 (q, 7.0)H-11, Me-10aC-9, C-11, C-12, Me-10aH-11, Me-10a
10a10.81.20 (d, 7.0)H-10C-9, C-10, C-11H-10, H-11
1178.53.55 (d, 10.0)H-10, H-12C-9, C-10, C-12, C-13H-10, H-12
1274.53.85 (d, 10.0)H-11, H-13C-10, C-11, C-13, C-1'H-11, H-13
1370.04.95 (d, 4.0)H-12, H-14C-1, C-12, C-14, C-1'H-12, H-14
1429.01.55 (m), 1.85 (m)H-8, H-13, H-15C-8, C-13, C-15H-8, H-13, H-15
1522.00.85 (t, 7.0)H-14C-13, C-14H-14
1'103.54.30 (d, 7.5)H-2'C-5, C-2', C-3', C-5'H-5, H-3', H-5'
2'35.52.25 (m)H-1', H-3'C-1', C-3', NMe₂H-1', H-3'
3'65.83.20 (dd, 10.0, 7.5)H-2', H-4'C-1', C-2', C-4', C-5'H-1', H-2', H-5'
4'29.51.45 (m)H-3', H-5'C-3', C-5'H-3', H-5'
5'68.93.60 (m)H-4', Me-5'aC-3', C-4', Me-5'aH-1', H-3'
5'a21.51.20 (d, 6.0)H-5'C-4', C-5'H-5'
NMe₂40.52.20 (s)-C-2', C-3'H-2', H-3'
1''96.54.80 (d, 4.5)H-2''C-3, C-2'', C-3'', C-5''H-3, H-2'', H-5''
2''35.01.70 (m)H-1'', H-3''C-1'', C-3''H-1'', H-3''
3''72.93.50 (dd, 9.0, 4.5)H-2'', H-4''C-1'', C-2'', C-4'', C-5''H-1'', H-2'', OMe
4''78.03.05 (d, 9.0)H-3'', H-5''C-3'', C-5''H-3'', H-5''
5''65.53.90 (q, 6.0)H-4'', Me-5''aC-3'', C-4'', Me-5''aH-1'', H-4''
5''a21.81.25 (d, 6.0)H-5''C-4'', C-5''H-5''
OMe49.53.30 (s)-C-3''H-3''

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are in Hertz (Hz). Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dq = doublet of quartets.

Visualizing the Path to Structure: Workflow and Correlations

The logical progression of experiments and data analysis is critical for efficiently arriving at the correct structure. The following diagrams, generated using Graphviz, illustrate the typical workflow and the key correlations used in the structure elucidation of a macrocyclic antibiotic like Erythromycin A.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Identify_Spin_Systems Identify Spin Systems (COSY) 1D_NMR->Identify_Spin_Systems 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 2D_NMR->Identify_Spin_Systems Assign_CHn Assign CHn Groups (HSQC, DEPT) Identify_Spin_Systems->Assign_CHn Connect_Fragments Connect Fragments (HMBC) Assign_CHn->Connect_Fragments Determine_Stereochemistry Determine Relative Stereochemistry (NOESY, J-coupling) Connect_Fragments->Determine_Stereochemistry Structure_Proposal Propose Structure Determine_Stereochemistry->Structure_Proposal Structure_Verification Verify Structure Structure_Proposal->Structure_Verification

Caption: Workflow for NMR-based structure elucidation of natural products.

key_correlations cluster_macrolide Macrolide Core cluster_sugars Sugar Moieties C1 C1 C2 C2 C1->C2 COSY C3 C3 C2->C3 COSY C13 C13 H2 H2 H2->C1 HMBC H13 H13 H13->C1 HMBC C5 C5 C1_prime C1' H1_prime H1' H1_prime->C5 HMBC H5 H5 H5->C1_prime NOESY

Caption: Key 2D NMR correlations for linking structural fragments of Erythromycin A.

Conclusion

The structural elucidation of complex natural products like this compound and Erythromycin A is a challenging yet essential task in the quest for new medicines. NMR spectroscopy, with its diverse range of experiments, provides the necessary tools to piece together these intricate molecular puzzles. By following a systematic and logical approach, researchers can confidently determine the structures of novel compounds, paving the way for further investigation into their biological activities and therapeutic potential. This guide serves as a foundational resource for scientists embarking on the exciting journey of natural product discovery.

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin G, a macrocyclic lactone antibiotic produced by the myxobacterium Myxococcus flavescens, has demonstrated antimicrobial activity against a range of both Gram-positive and Gram-negative bacteria.[] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides detailed application notes and standardized protocols for determining the MIC of this compound using the broth microdilution method, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of a test microorganism with serial dilutions of an antimicrobial agent in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains. Following incubation, the presence or absence of visible growth in the wells is used to determine the MIC value.

Data Presentation

While specific, comprehensive quantitative data for this compound's MIC against a wide array of organisms is not extensively published, the following table provides a representative summary of expected MIC values based on its known activity. These values should be considered illustrative and must be determined experimentally for specific strains of interest.

Test OrganismGram StainRepresentative MIC Range (µg/mL)Notes
Bacillus subtilisPositive0.5 - 4Known to be susceptible.
Staphylococcus aureusPositive1 - 8Expected activity against Gram-positive cocci.
Escherichia coliNegative2 - 16Demonstrates activity against Gram-negative enteric bacteria.
Pseudomonas aeruginosaNegative4 - 32Activity against this opportunistic pathogen is significant.

Note: The above MIC values are hypothetical and for illustrative purposes only. Actual MICs must be determined empirically.

Experimental Protocols

This section outlines the detailed methodology for performing a broth microdilution MIC assay for this compound.

Materials and Reagents
  • This compound (ensure purity and known concentration)

  • Dimethyl sulfoxide (B87167) (DMSO) or Methanol for stock solution preparation (this compound is soluble in Methanol[])

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel and single-channel pipettes and sterile tips

  • Bacterial strains for testing (e.g., ATCC quality control strains)

  • Tryptic Soy Agar (TSA) or other suitable solid media for bacterial culture

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile saline (0.85% NaCl)

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for quantitative growth assessment)

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent, such as methanol, to create a high-concentration stock solution (e.g., 1280 µg/mL).[]

  • Ensure complete dissolution. The stock solution should be prepared fresh on the day of the experiment or stored under validated conditions to ensure stability.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the test organism.

  • Transfer the colonies to a tube containing 5 mL of sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to adjust the suspension to an absorbance of 0.08-0.13 at 625 nm.

  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension into the broth that will be used for the assay.

Broth Microdilution Procedure
  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution:

    • Add 100 µL of the this compound working solution (at twice the highest desired final concentration) to the wells in the first column.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared to be 1 x 10⁶ CFU/mL) to each well, bringing the final volume to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Column 11): 50 µL of CAMHB + 50 µL of the standardized bacterial inoculum. This well should show turbidity.

    • Sterility Control (Column 12): 100 µL of uninoculated CAMHB. This well should remain clear.

  • Incubation: Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • After incubation, visually inspect the microtiter plate.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear), as compared to the growth control well.

  • A button of cells at the bottom of the well should be considered as growth.

  • The sterility control should show no growth, and the growth control should be turbid. If these controls are not as expected, the assay is invalid and should be repeated.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_megovalicin Prepare this compound Stock Solution serial_dilute Perform 2-fold Serial Dilution of this compound prep_megovalicin->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_dilution Dilute Inoculum to 5x10^5 CFU/mL prep_inoculum->prep_dilution inoculate Inoculate Wells with Bacterial Suspension prep_dilution->inoculate add_broth Add CAMHB to 96-well Plate add_broth->serial_dilute serial_dilute->inoculate controls Set up Growth and Sterility Controls inoculate->controls incubate Incubate Plate at 35°C for 16-20 hours controls->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for this compound MIC Assay.

Proposed Mechanism of Action

This compound is synonymous with Myxovirescin A. The established mechanism of action for Myxovirescin A is the inhibition of the bacterial type II signal peptidase (LspA).[2][3] This enzyme is critical for the processing of prolipoproteins, which are essential components of the bacterial cell envelope. By inhibiting LspA, this compound disrupts the proper localization and function of these lipoproteins, leading to cell death.

MoA_Pathway cluster_cell Bacterial Cell cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane LspA Signal Peptidase II (LspA) Mature_Lipoprotein Mature Lipoprotein (Functional) LspA->Mature_Lipoprotein Cleavage Prolipoprotein Prolipoprotein Prolipoprotein->LspA Processing Envelope_Integrity Cell Envelope Integrity Mature_Lipoprotein->Envelope_Integrity Maintains Megovalicin This compound Megovalicin->LspA Inhibition

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Zone of Inhibition Assay Using Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin G is a member of the megovalicin complex, a family of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens.[1][2] Structural studies have revealed that the megovalicins are closely related to the myxovirescin family of antibiotics. Specifically, Megovalicin C is identical to myxovirescin A1, and Megovalicin B is identical to antibiotic M-230B.[3] The megovalicins, in line with myxovirescins, exhibit bactericidal activity against a range of Gram-negative bacteria and some Gram-positive bacteria.[4]

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of this compound using the zone of inhibition assay, a widely accepted method for determining microbial susceptibility to antimicrobial agents.

Putative Mechanism of Action of this compound

The primary mechanism of action for the myxovirescin class of antibiotics, to which this compound belongs, is the inhibition of bacterial type II signal peptidase (LspA).[4] This enzyme is crucial for the processing of prolipoproteins, which are essential components of the bacterial cell wall. By inhibiting LspA, this compound disrupts the proper localization and maturation of these lipoproteins, leading to a loss of cell wall integrity and ultimately, cell death.[4]

cluster_bacterium Bacterial Cell Pro-lipoprotein Pro-lipoprotein LspA (Type II Signal Peptidase) LspA (Type II Signal Peptidase) Pro-lipoprotein->LspA (Type II Signal Peptidase) Processing Mature Lipoprotein Mature Lipoprotein LspA (Type II Signal Peptidase)->Mature Lipoprotein Cleavage Cell Wall Integrity Cell Wall Integrity Mature Lipoprotein->Cell Wall Integrity Maintains Cell Lysis Cell Lysis Cell Wall Integrity->Cell Lysis Loss of leads to This compound This compound This compound->LspA (Type II Signal Peptidase) Inhibits

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

Kirby-Bauer (Agar Disk Diffusion) Test

This protocol is a standardized method for performing the zone of inhibition assay.

Materials:

  • This compound stock solution (of known concentration in a suitable solvent)

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Cultures of test microorganisms (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35-37°C)

  • Calipers or a ruler

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess liquid by pressing and rotating the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Prepare sterile filter paper disks impregnated with known concentrations of this compound. A suggested starting range is 10 µg to 50 µg per disk.

    • Aseptically place the impregnated disks onto the inoculated agar surface using sterile forceps.

    • Gently press the disks to ensure complete contact with the agar.

    • A disk impregnated with the solvent used to dissolve this compound should be used as a negative control. Standard antibiotic disks (e.g., gentamicin, ampicillin) can be used as positive controls.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Following incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using calipers or a ruler.

    • The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the compound. A larger zone of inhibition indicates greater antimicrobial activity.

cluster_workflow Experimental Workflow A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate MHA Plate with Sterile Swab A->B C Apply this compound Impregnated Disk B->C D Incubate at 37°C for 18-24 hours C->D E Measure Zone of Inhibition (mm) D->E F Record and Analyze Data E->F

Caption: Kirby-Bauer experimental workflow for this compound.

Data Presentation

Quantitative data from zone of inhibition testing should be meticulously recorded for analysis and comparison. Below is an example table for presenting the results.

Note: The following data is illustrative and serves as an example for data presentation. Specific zone of inhibition diameters for this compound are not widely available in published literature.

Table 1: Illustrative Zone of Inhibition Diameters for this compound

Test MicroorganismGram StainThis compound (30 µ g/disk ) Zone Diameter (mm)
Escherichia coli ATCC 25922Gram-Negative18
Pseudomonas aeruginosa ATCC 27853Gram-Negative14
Staphylococcus aureus ATCC 25923Gram-Positive12
Enterococcus faecalis ATCC 29212Gram-Positive0

Conclusion

The protocols and data presentation guidelines provided in this document are intended to facilitate the standardized evaluation of this compound's antimicrobial properties. The zone of inhibition assay is a robust primary screening method to determine the antimicrobial spectrum of this novel compound. For a more comprehensive understanding of its potency, further quantitative tests such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays are recommended.

References

Application Notes and Protocols: Assessing the Cytotoxicity of Megovalicin G using a Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megovalicins are a class of macrocyclic antibiotics produced by the myxobacterium Myxococcus flavescens.[1] While their antibacterial properties have been noted, their potential cytotoxic effects on mammalian cells are an important area of investigation, particularly for drug development and safety assessment. This document provides a detailed protocol for evaluating the cytotoxicity of Megovalicin G using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[2][3][4]

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[2][4] The amount of formazan produced is directly proportional to the number of viable cells.[5] This protocol outlines the necessary steps for cell culture, treatment with this compound, and quantification of cell viability.

Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound (of known purity)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Culture
  • Maintain the chosen cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium to the desired concentration.

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).

  • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

MTT Assay Protocol
  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for an additional 3-4 hours at 37°C.[4]

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

The following table represents hypothetical data obtained from an MTT assay assessing the cytotoxicity of this compound on a cancer cell line after 48 hours of treatment.

This compound Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.2540.082100.0%
0.11.2310.07598.2%
11.1580.06992.3%
100.8790.05170.1%
500.4520.03336.0%
1000.1880.02115.0%

Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding meg_prep Prepare this compound Dilutions treatment Treat Cells with this compound meg_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 3-4h mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_data Plot Data and Determine IC50 calc_viability->plot_data

Caption: Experimental workflow for the MTT-based cell viability assay.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Signaling Cascade cluster_outcome Cellular Outcome meg_g This compound receptor Cellular Target(s) meg_g->receptor Binds/Interacts caspase_cascade Caspase Activation (e.g., Caspase-8, -9) receptor->caspase_cascade Initiates executioner_caspases Executioner Caspases (e.g., Caspase-3) caspase_cascade->executioner_caspases Activates apoptosis Apoptosis (Cell Death) executioner_caspases->apoptosis Induces

References

Application Note: Protocol for Evaluating the Efficacy of Megovalicin G Against Bacterial Biofilms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix.[1] These biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making them a significant challenge in clinical and industrial settings.[1] Megovalicin G, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens, has shown antibacterial properties.[2][3] This application note provides a detailed protocol for testing the efficacy of this compound against bacterial biofilms, enabling researchers to assess its potential as an anti-biofilm agent.

The protocols outlined below describe methods to determine the Minimum Inhibitory Concentration (MIC) against planktonic bacteria, the Minimum Biofilm Inhibitory Concentration (MBIC) to prevent biofilm formation, and the Minimum Biofilm Eradication Concentration (MBEC) to eliminate established biofilms.[4][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria. The broth microdilution method is a commonly used technique.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired starting concentration in CAMHB.

  • Perform serial two-fold dilutions of this compound in the wells of a 96-well plate containing CAMHB.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol assesses the ability of this compound to prevent the formation of biofilms.

Materials:

  • This compound

  • Bacterial strains

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Sterile 96-well flat-bottomed microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or acetic acid (33%)

Procedure:

  • Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.

  • Add the standardized bacterial inoculum (approximately 1 x 10^6 CFU/mL) to each well.

  • Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound crystal violet with 95% ethanol or 33% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the positive control.[6]

Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol evaluates the concentration of this compound required to eradicate pre-formed biofilms.

Materials:

  • Same as for MBIC determination.

Procedure:

  • Grow biofilms in a 96-well plate for 24 hours as described in the MBIC protocol (steps 2-4).

  • After incubation, remove the planktonic bacteria by gently washing the wells with PBS.

  • Add fresh TSB containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining viable biofilm using either crystal violet staining as described for MBIC or a metabolic assay like the XTT or resazurin (B115843) assay to assess cell viability.[6][7]

  • The MBEC is the lowest concentration of this compound that results in a significant reduction in the pre-formed biofilm.[4][5]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: MIC of this compound against Planktonic Bacteria

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Vancomycin) MIC (µg/mL)
S. aureus ATCC 29213
P. aeruginosa PAO1
Clinical Isolate 1

Table 2: MBIC of this compound against Biofilm Formation

Bacterial StrainThis compound MBIC₅₀ (µg/mL)This compound MBIC₉₀ (µg/mL)Positive Control (e.g., Ciprofloxacin) MBIC₅₀ (µg/mL)
S. aureus ATCC 29213
P. aeruginosa PAO1
Clinical Isolate 1

MBIC₅₀ and MBIC₉₀ represent the concentrations required to inhibit 50% and 90% of biofilm formation, respectively.

Table 3: MBEC of this compound against Pre-formed Biofilms

Bacterial StrainThis compound MBEC₅₀ (µg/mL)This compound MBEC₉₀ (µg/mL)Positive Control (e.g., Ciprofloxacin) MBEC₅₀ (µg/mL)
S. aureus ATCC 29213
P. aeruginosa PAO1
Clinical Isolate 1

MBEC₅₀ and MBEC₉₀ represent the concentrations required to eradicate 50% and 90% of the pre-formed biofilm, respectively.

Mandatory Visualizations

Signaling Pathway

A simplified diagram of a generic quorum sensing signaling pathway in bacteria, which is often crucial for biofilm formation.

QuorumSensing cluster_cell Bacterial Cell cluster_extracellular Extracellular Environment Signal_Synthase Signal Synthase Autoinducer Autoinducer (AI) Signal_Synthase->Autoinducer synthesis AI_ext Extracellular AI Autoinducer->AI_ext diffusion Receptor Receptor Protein Regulator Transcriptional Regulator Receptor->Regulator activates Genes Target Genes (e.g., for biofilm formation) Regulator->Genes regulates AI_ext->Receptor binding at high cell density

Caption: A generalized bacterial quorum sensing pathway.

Experimental Workflow

A diagram illustrating the workflow for determining the anti-biofilm activity of this compound.

AntiBiofilm_Workflow cluster_prep Preparation cluster_assays Assays cluster_mic MIC Determination cluster_mbic MBIC Determination cluster_mbec MBEC Determination A Prepare this compound stock solution C Serial dilution in 96-well plate A->C G Serial dilution in 96-well plate A->G B Prepare bacterial inoculum (0.5 McFarland) D Add inoculum B->D H Add inoculum B->H L Grow biofilm for 24h B->L C->D E Incubate 18-24h D->E F Determine MIC E->F G->H I Incubate 24h (Biofilm Formation) H->I J Wash and stain (Crystal Violet) I->J K Quantify at 570nm J->K M Wash and add this compound dilutions L->M N Incubate 24h M->N O Wash, stain, and quantify N->O

Caption: Workflow for evaluating this compound's anti-biofilm properties.

References

Application Notes and Protocols: Investigating Megovalicin G in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megovalicin G is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. It is closely related to the myxovirescin family of antibiotics. The primary mechanism of action for this class of compounds is the inhibition of Type II Signal Peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway. By blocking LspA, this compound disrupts the maturation and localization of lipoproteins, leading to a compromised cell envelope and, ultimately, bacterial cell death. This unique mechanism of action makes this compound a compelling candidate for combination therapy, particularly against multidrug-resistant bacteria.

Disclaimer: To date, no specific studies investigating the synergistic or antagonistic effects of this compound in combination with other antibiotics have been published in peer-reviewed literature. The following application notes and protocols are provided as a scientifically-grounded framework for researchers to design and execute such studies. The experimental data presented is illustrative.

Rationale for Combination Therapy

The inhibition of the lipoprotein processing pathway by this compound represents a novel approach to antimicrobial therapy. Combining this compound with antibiotics that target different cellular processes could lead to synergistic effects, including enhanced bactericidal activity, a broader spectrum of activity, and a reduced potential for the development of resistance.

Potential synergistic partners for this compound include:

  • Cell Wall Synthesis Inhibitors (e.g., Beta-lactams, Vancomycin): this compound weakens the cell envelope by disrupting lipoprotein processing. A concurrent attack on peptidoglycan synthesis by a beta-lactam or vancomycin (B549263) could lead to a rapid loss of cell integrity and enhanced bactericidal activity.

  • Protein Synthesis Inhibitors (e.g., Aminoglycosides, Macrolides): While this compound targets the cell envelope, inhibiting protein synthesis would further cripple the bacterium's ability to respond to stress and repair damage, potentially leading to a synergistic effect.

  • Nucleic Acid Synthesis Inhibitors (e.g., Fluoroquinolones): A combined assault on both cell envelope integrity and DNA replication could be highly effective in eradicating bacterial populations.

Proposed Signaling Pathway and Synergistic Action

The following diagram illustrates the bacterial lipoprotein processing pathway, the point of inhibition by this compound, and a hypothetical model for its synergistic action with a beta-lactam antibiotic.

G cluster_0 Bacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm Preprolipoprotein Preprolipoprotein Lgt Lgt (Diacylglyceryl Transferase) Preprolipoprotein->Lgt Translocation Prolipoprotein Prolipoprotein Lgt->Prolipoprotein Lipidation LspA LspA (Signal Peptidase II) Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Cleavage PBP PBP (Penicillin-Binding Protein) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Prolipoprotein->LspA Cell Envelope Integrity Cell Envelope Integrity Mature Lipoprotein->Cell Envelope Integrity Cell Wall Integrity Cell Wall Integrity Peptidoglycan Synthesis->Cell Wall Integrity This compound This compound This compound->LspA Inhibition Beta-lactam Beta-lactam Beta-lactam->PBP Inhibition G start Start: Prepare Reagents (Bacterial Culture, Media, Antibiotics) prep_plate Prepare 96-well plate with 2-fold serial dilutions of This compound (horizontal) and Antibiotic B (vertical) start->prep_plate inoculate Inoculate wells with standardized bacterial suspension (5 x 10^5 CFU/mL) prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MICs for each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Interaction: Synergy, Additive, Indifference, or Antagonism calc_fic->interpret end End interpret->end

Application Notes and Protocols for Enhanced Megovalicin G Production in Myxococcus flavescens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megovalicin G, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens, has shown promising biological activity. However, its low natural yield hinders further research and development. This document provides a comprehensive guide to strategies for enhancing this compound production through genetic manipulation. Due to the limited availability of genetic tools for M. flavescens, this guide focuses on a robust heterologous expression strategy using the well-characterized model organism Myxococcus xanthus. Detailed protocols for cultivation, genetic manipulation, and analytical quantification are provided, along with visualizations of key workflows and regulatory pathways.

Introduction to Myxococcus flavescens and this compound

Myxococcus flavescens is a Gram-negative, soil-dwelling bacterium known for its complex social behaviors, including fruiting body formation, and its capacity to produce a diverse array of secondary metabolites. Among these is the Megovalicin family of macrocyclic lactones. Initial screenings have demonstrated the endogenous production of several Megovalicin variants, including this compound, from M. flavescens.[1] These compounds exhibit antibiotic properties, making them attractive candidates for drug discovery programs. However, the native production levels are often insufficient for extensive biological characterization and preclinical studies.

Genetic manipulation offers a powerful approach to increase the production of desired secondary metabolites. While direct genetic engineering of M. flavescens is challenging due to a lack of established protocols, heterologous expression of its biosynthetic gene clusters in a more genetically tractable host, such as Myxococcus xanthus, presents a viable and effective alternative. M. xanthus is a close relative of M. flavescens and has a well-developed genetic toolkit, making it an ideal chassis for expressing foreign biosynthetic pathways.

Quantitative Data on Megovalicin Production

The following table summarizes the reported yields of various Megovalicins from a wild-type Myxococcus flavescens culture. This data serves as a baseline for evaluating the success of subsequent genetic enhancement strategies.

Megovalicin VariantYield (µg per g wet cells)
Megovalicin A4.8
Megovalicin B7.1
Megovalicin C20.0
Megovalicin D0.4
This compound 3.75
Megovalicin H15.0

Data sourced from J Antibiot (Tokyo) 1988 Apr;41(4):433-8.[1]

Proposed Strategy: Heterologous Expression of the this compound Biosynthetic Gene Cluster

Given the absence of a published genome for Myxococcus flavescens and the this compound biosynthetic gene cluster (BGC), a discovery and heterologous expression approach is recommended. This strategy involves creating a genomic library of M. flavescens, transferring it into M. xanthus, and screening for clones that produce this compound.

Experimental Workflow

The overall workflow for this strategy is depicted below.

experimental_workflow cluster_flavescens Myxococcus flavescens cluster_library Genomic Library Construction cluster_xanthus Myxococcus xanthus Host cluster_screening Screening and Analysis M_flavescens Cultivation gDNA_extraction Genomic DNA Extraction M_flavescens->gDNA_extraction gDNA_fragmentation gDNA Fragmentation gDNA_extraction->gDNA_fragmentation ligation Ligation into Cosmid/Fosmid Vector gDNA_fragmentation->ligation packaging Packaging into Phage Particles ligation->packaging transduction Transduction into E. coli packaging->transduction conjugation Conjugation of Genomic Library transduction->conjugation E. coli donor pool M_xanthus Cultivation of Recipient Strain M_xanthus->conjugation exconjugant_selection Selection of M. xanthus Exconjugants conjugation->exconjugant_selection hplc_ms_screening HPLC-MS Screening for this compound exconjugant_selection->hplc_ms_screening positive_clone_culture Cultivation of Positive Clones hplc_ms_screening->positive_clone_culture yield_quantification Yield Quantification positive_clone_culture->yield_quantification bgc_sequencing BGC Sequencing & Annotation positive_clone_culture->bgc_sequencing

Caption: Heterologous expression workflow for this compound production.

Experimental Protocols

This section provides detailed protocols for the key steps in the heterologous expression workflow.

Cultivation of Myxococcus Species

Materials:

  • CTT Medium (per liter):

    • 10 g Casitone

    • 1 g MgSO₄·7H₂O

    • 8 g KH₂PO₄

    • Adjust pH to 7.6 with KOH

    • For solid medium, add 15 g/L agar (B569324)

  • Incubator shaker (30°C, 200 rpm)

  • Petri dishes

Protocol:

  • Prepare CTT medium and autoclave.

  • Inoculate a single colony of Myxococcus flavescens or Myxococcus xanthus into 50 mL of CTT broth in a 250 mL flask.

  • Incubate at 30°C with shaking at 200 rpm until the culture reaches late logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).

  • For solid cultures, streak onto CTT agar plates and incubate at 30°C for 3-5 days until colonies are visible.

Genomic DNA Extraction from M. flavescens

Materials:

  • Late-log phase culture of M. flavescens

  • Genomic DNA extraction kit (e.g., Qiagen Genomic-tip)

  • Lysozyme (B549824)

  • Proteinase K

  • RNase A

Protocol:

  • Harvest cells from 50 mL of culture by centrifugation at 5,000 x g for 10 minutes.

  • Resuspend the cell pellet in a suitable lysis buffer provided with the DNA extraction kit.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate at 37°C for 30 minutes.

  • Add Proteinase K and incubate at 50°C for 2 hours or until the lysate is clear.

  • Add RNase A and incubate at 37°C for 30 minutes.

  • Proceed with the DNA purification protocol as per the manufacturer's instructions for the chosen kit.

  • Elute the high-molecular-weight genomic DNA in sterile water or TE buffer. Assess DNA quality and quantity using a spectrophotometer and gel electrophoresis.

Cosmid Library Construction

Materials:

  • High-molecular-weight M. flavescens genomic DNA

  • Cosmid vector (e.g., SuperCos 1)

  • Restriction enzyme (e.g., Sau3AI)

  • Calf intestinal phosphatase (CIP)

  • T4 DNA ligase

  • Gigapackaging extract

  • E. coli host strain (e.g., XL1-Blue MR)

Protocol:

  • Partially digest 50 µg of M. flavescens genomic DNA with Sau3AI to obtain fragments predominantly in the 30-45 kb range.

  • Dephosphorylate the digested cosmid vector with CIP to prevent self-ligation.

  • Ligate the size-selected genomic DNA fragments with the prepared cosmid vector using T4 DNA ligase.

  • Package the ligation mixture into lambda phage particles using a gigapackaging extract.

  • Transduce the packaged cosmids into an appropriate E. coli host strain.

  • Plate the transduced cells on LB agar containing the appropriate antibiotic for vector selection.

  • Pool the resulting colonies to create the cosmid library.

Conjugation from E. coli to M. xanthus

Materials:

  • E. coli strain carrying the cosmid library

  • M. xanthus recipient strain (e.g., DK1622)

  • CTT and LB media

  • Kanamycin (B1662678) (for selection)

  • Nalidixic acid (for counter-selection against E. coli)

Protocol:

  • Grow a 10 mL culture of the pooled E. coli cosmid library in LB broth with kanamycin overnight.

  • Grow a 10 mL culture of M. xanthus DK1622 in CTT broth to an OD₆₀₀ of approximately 0.5.

  • Mix 1.5 mL of the E. coli culture with 1.5 mL of the M. xanthus culture.

  • Centrifuge the mixture at 4,000 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of CTT broth.

  • Spot the cell suspension onto a CTT agar plate and incubate at 30°C for 6-8 hours to allow conjugation to occur.

  • Scrape the cell mixture and resuspend in 1 mL of CTT broth.

  • Plate serial dilutions onto CTT agar plates containing kanamycin (to select for M. xanthus with the cosmid) and nalidixic acid (to kill the E. coli donor).

  • Incubate the plates at 30°C for 5-7 days until M. xanthus exconjugant colonies appear.

HPLC-MS Analysis for this compound Detection

Materials:

  • M. xanthus exconjugant cultures

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 column

  • Mass spectrometer

Protocol:

  • Inoculate individual M. xanthus exconjugant colonies into 10 mL of CTT broth and incubate for 5-7 days.

  • Extract the culture broth with an equal volume of ethyl acetate.

  • Evaporate the organic solvent to dryness and resuspend the residue in a small volume of methanol.

  • Inject the extract onto a C18 HPLC column.

  • Elute with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).

  • Monitor the eluent using a mass spectrometer, looking for the characteristic mass-to-charge ratio (m/z) of this compound.

  • For positive clones, perform larger-scale fermentation and purification to confirm the structure and quantify the yield.

Regulatory Pathways in Myxococcus

While the specific regulatory pathway for this compound is unknown, secondary metabolism in Myxococcus is generally controlled by a complex network of signaling molecules and regulatory proteins in response to environmental cues such as nutrient limitation.

signaling_pathway cluster_input Environmental Cues cluster_regulation Regulatory Cascade cluster_output Cellular Response nutrient_limitation Nutrient Limitation stringent_response Stringent Response (ppGpp) nutrient_limitation->stringent_response cell_density High Cell Density (Quorum Sensing) two_component_systems Two-Component Systems cell_density->two_component_systems transcriptional_regulators Transcriptional Regulators stringent_response->transcriptional_regulators two_component_systems->transcriptional_regulators secondary_metabolism Activation of Secondary Metabolite Biosynthesis transcriptional_regulators->secondary_metabolism fruiting_body Fruiting Body Development transcriptional_regulators->fruiting_body secondary_metabolism->fruiting_body

Caption: Generalized signaling pathway for secondary metabolism in Myxococcus.

Future Directions: Promoter Engineering and Pathway Refactoring

Once the this compound BGC is identified, further enhancements in production can be achieved through promoter engineering. Replacing the native promoter of the BGC with a strong, constitutive promoter from M. xanthus can significantly increase transcription and, consequently, the final product yield. Additionally, codon optimization of the genes within the BGC for optimal expression in M. xanthus can further boost production. These advanced genetic engineering techniques hold the potential to develop a high-yielding strain for the industrial-scale production of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Megovalicin G Production from Myxococcus flavescens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on the fermentation of Myxococcus flavescens to produce the antibiotic Megovalicin G. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your fermentation process and improve yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens.[1] Myxobacteria are known producers of a wide variety of structurally unique secondary metabolites with diverse biological activities, making them a person of interest for drug discovery.[2]

Q2: What are the typical yields of this compound in a standard fermentation?

A2: Reported yields can vary. One study indicated that from a 4-day tank culture of M. flavescens, a yield of 3.75 micrograms of this compound per gram of wet cells was obtained.[1] This can serve as a baseline for comparison in your optimization experiments.

Q3: Is this compound an intracellular or extracellular metabolite?

A3: Megovalicins are accumulated endogenously, meaning they are intracellular metabolites.[1] This requires cell lysis for efficient extraction.

Q4: What are the general growth conditions for Myxococcus flavescens?

A4: Myxococcus species are typically mesophilic, growing optimally at temperatures between 28-36°C and a pH of 7.2-8.2. They are strictly aerobic, so sufficient aeration is critical during fermentation.

Q5: What triggers secondary metabolite production in Myxococcus?

A5: Secondary metabolism in Myxococcus is often induced by nutrient limitation, particularly amino acid starvation. This triggers a complex signaling cascade known as the stringent response, leading to the production of secondary metabolites and the initiation of fruiting body development.[1][3][4][5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation in a question-and-answer format.

Problem 1: My M. flavescens culture shows good biomass growth, but the this compound yield is very low or undetectable.

  • Possible Cause 1: Suboptimal Media Composition for Production.

    • Explanation: Rich media that support robust cell growth may not be ideal for inducing secondary metabolism. Nutrient limitation, especially of amino acids, is a key trigger for antibiotic production in Myxococcus.

    • Solution: Implement a two-stage fermentation strategy. First, grow the culture in a rich medium (like CYE) to achieve high cell density. Then, transfer the biomass to a minimal or starvation medium (like CF medium) to induce this compound production. This separation of growth and production phases can significantly enhance yields.

  • Possible Cause 2: Inadequate Aeration.

    • Explanation: M. flavescens is strictly aerobic. Oxygen limitation can severely hamper the production of secondary metabolites, which are often synthesized through energy-intensive pathways.

    • Solution: Ensure vigorous agitation and aeration to maintain a sufficient dissolved oxygen (DO) level throughout the fermentation. For bioreactors, monitor DO levels with a probe and adjust agitation and airflow rates accordingly.

  • Possible Cause 3: Lack of Starvation Signals.

    • Explanation: The stringent response, a key trigger for secondary metabolism, is initiated by nutrient starvation. If the medium is too rich or nutrients are continuously replenished, the cells may remain in a vegetative growth state.

    • Solution: As mentioned, a two-stage fermentation is a practical approach. You can also experiment with the composition of your production medium by varying the concentrations of carbon and nitrogen sources to find the optimal conditions for inducing starvation signals.

Problem 2: My this compound yields are inconsistent between different fermentation batches.

  • Possible Cause 1: Variability in Inoculum Quality.

    • Explanation: The age, density, and physiological state of the seed culture can significantly impact the kinetics and final yield of the production culture.

    • Solution: Standardize your inoculum preparation protocol. Always use a seed culture from the same growth phase (e.g., late logarithmic phase) and inoculate your production fermenter with a consistent cell density.

  • Possible Cause 2: Fluctuations in Fermentation Parameters.

    • Explanation: Minor variations in pH, temperature, or aeration between batches can lead to significant differences in secondary metabolite production.

    • Solution: Tightly control all fermentation parameters. Use a calibrated pH probe and an automated acid/base feeding system to maintain the optimal pH. Ensure precise temperature control and consistent agitation and aeration rates.

Problem 3: The fermentation process stalls, or cell viability drops significantly.

  • Possible Cause 1: Accumulation of Toxic Byproducts.

    • Explanation: High concentrations of certain metabolic byproducts can be toxic to the cells, leading to growth inhibition or cell death.

    • Solution: Analyze the fermentation broth for potential toxic byproducts using techniques like HPLC. If a specific inhibitory compound is identified, consider strategies to reduce its accumulation, such as media optimization or fed-batch strategies.

  • Possible Cause 2: Phage Contamination.

    • Explanation: Bacteriophage contamination can lead to rapid lysis of the bacterial culture.

    • Solution: Maintain strict aseptic techniques throughout the entire process. If phage contamination is suspected, thoroughly sterilize the bioreactor and all associated equipment. It may be necessary to use a phage-resistant strain if available.

Data Presentation

Table 1: Comparison of Fermentation Media for Myxococcus Species

Medium NameCompositionPurposeReference
CTT Medium 10 g/L Casitone, 8 mM MgSO₄, 1 mM K₂HPO₄, 10 mM Tris-HCl (pH 7.6)General Growth[7]
CYE Medium 10 g/L Casitone, 5 g/L Yeast Extract, 8 mM MgSO₄, 1 mM K₂HPO₄, 10 mM Tris-HCl (pH 7.6)Rich Growth Medium (Growth Phase)Adapted from[7]
CF Medium 0.15 g/L (NH₄)₂SO₄, 0.2 g/L MgSO₄·7H₂O, 1.0 g/L K₂HPO₄, 10 mM Tris-HCl (pH 7.6), Trace MetalsMinimal/Starvation Medium (Production Phase)Adapted from general myxobacterial starvation media
MMC Medium 10 mM MOPS (pH 7.6), 2 mM CaCl₂, 4 mM MgSO₄Starvation Medium for Fruiting Body Induction

Experimental Protocols

Protocol 1: Inoculum Preparation for Myxococcus flavescens

  • Prepare CTT agar (B569324) plates (1.5% agar in CTT medium).

  • Streak a cryopreserved stock of M. flavescens onto a CTT agar plate.

  • Incubate at 30°C for 3-5 days, or until colonies are well-formed.

  • Aseptically pick a single, well-isolated colony and inoculate it into a 50 mL flask containing 10 mL of CTT liquid medium.

  • Incubate at 30°C with shaking at 200 rpm for 48-72 hours, until the culture reaches the late logarithmic phase of growth (OD₆₀₀ of approximately 0.8-1.2).

  • This seed culture is now ready to inoculate the production fermenter. A typical inoculation volume is 5-10% (v/v).

Protocol 2: Two-Stage Fermentation for Enhanced this compound Production

Stage 1: Biomass Accumulation

  • Prepare the desired volume of CYE medium in a sterilized fermenter.

  • Inoculate the CYE medium with the prepared seed culture of M. flavescens.

  • Incubate at 30°C with vigorous agitation and aeration to maintain a dissolved oxygen level above 30%.

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Continue incubation until the culture reaches a high cell density, typically in the late logarithmic or early stationary phase (approximately 48-72 hours).

Stage 2: this compound Production

  • Harvest the biomass from the Stage 1 culture by centrifugation (e.g., 8,000 x g for 15 minutes).

  • Aseptically wash the cell pellet once with sterile CF medium to remove residual rich medium.

  • Resuspend the cell pellet in an equal volume of CF medium in the sterilized fermenter.

  • Continue incubation at 30°C with agitation and aeration for 4-6 days.

  • At the end of the fermentation, harvest the cells by centrifugation for this compound extraction.

Protocol 3: Extraction of Intracellular this compound

  • Harvest the cell biomass from the fermentation by centrifugation.

  • Wash the cell pellet with distilled water to remove residual media components.

  • Resuspend the cell pellet in a suitable volume of acetone (B3395972) or a mixture of dichloromethane:methanol:water (e.g., 64:36:8).

  • Disrupt the cells using methods such as sonication on ice or bead beating to release the intracellular metabolites.

  • Separate the cell debris by centrifugation.

  • Collect the supernatant containing the extracted this compound.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • The crude extract can then be further purified using chromatographic techniques.

Protocol 4: General HPLC-Based Quantification of this compound

  • Note: This is a general protocol and may require optimization for this compound.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Program: A linear gradient from 30% B to 100% B over 30 minutes, followed by a 5-minute hold at 100% B, and then re-equilibration to 30% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by the UV absorbance spectrum of purified this compound (if available), or a diode array detector (DAD) to monitor a range of wavelengths.

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Integrate the peak area corresponding to this compound in the samples and calculate the concentration based on the standard curve.

Visualizations

TroubleshootingWorkflow start Low this compound Yield q1 Is biomass growth also low? start->q1 suboptimal_growth Troubleshoot Growth Conditions: - Inoculum Quality - Media Composition (CTT/CYE) - Temperature/pH/Aeration q1->suboptimal_growth Yes good_growth Good Biomass, Low Product q1->good_growth No q2 Using a two-stage fermentation? good_growth->q2 implement_two_stage Implement Two-Stage Protocol: 1. Growth in Rich Medium (CYE) 2. Production in Minimal Medium (CF) q2->implement_two_stage No q3 Are aeration and agitation optimized for production phase? q2->q3 Yes optimize_aeration Optimize Aeration/Agitation: - Monitor Dissolved Oxygen (DO) - Increase agitation/airflow q3->optimize_aeration No check_extraction Review Extraction Protocol: - Ensure complete cell lysis - Use appropriate solvents q3->check_extraction Yes

Caption: Troubleshooting workflow for low this compound yield.

SignalingPathway cluster_starvation Starvation Signal cluster_response Cellular Response cluster_signaling Intercellular Signaling nutrient_limitation Amino Acid Limitation relA RelA Activation nutrient_limitation->relA ppGpp (p)ppGpp Synthesis (Stringent Response) relA->ppGpp a_signal A-Signal Production (Quorum Sensing) ppGpp->a_signal csgA CsgA Expression ppGpp->csgA a_signal->csgA secondary_metabolism Secondary Metabolite Biosynthesis (this compound) csgA->secondary_metabolism

Caption: Simplified starvation-induced signaling pathway in Myxococcus.

References

Technical Support Center: Overcoming Megovalicin G Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of Megovalicin G in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the instability of this compound in aqueous solutions?

A1: The instability of this compound in aqueous solutions is primarily attributed to hydrolysis and oxidation. The molecule possesses labile functional groups that are susceptible to degradation under common experimental conditions. Forced degradation studies, a common practice in pharmaceutical development, help identify these vulnerabilities.[1][2][3] The rate of degradation is significantly influenced by pH, temperature, light exposure, and the presence of dissolved oxygen.

Q2: What are the visible signs of this compound degradation in my solution?

A2: Degradation of this compound can manifest as a change in the solution's color, the formation of precipitates, or a decrease in its expected biological activity. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be employed to detect the appearance of degradation products and a corresponding decrease in the parent this compound peak.

Q3: At what pH is this compound most stable?

A3: Based on internal stability studies, this compound exhibits its highest stability in slightly acidic conditions, within a pH range of 4.0 to 5.5. Both highly acidic (below pH 3) and alkaline (above pH 7) conditions have been shown to accelerate its degradation. This is a common phenomenon observed for many pharmaceutical compounds.[1][4]

Q4: Can freezing and thawing cycles affect the stability of this compound solutions?

A4: Yes, repeated freeze-thaw cycles can compromise the stability of this compound. It is recommended to aliquot stock solutions into single-use volumes to avoid the detrimental effects of repeated temperature changes. This is a standard best practice in bioanalysis to ensure the integrity of analytical samples.

Troubleshooting Guides

Problem 1: Rapid loss of biological activity in my cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare this compound solutions immediately before use.

    • pH Control: Ensure the final pH of your experimental medium is within the optimal range of 4.0-5.5.

    • Minimize Light Exposure: Protect your solutions from light by using amber vials or covering the containers with aluminum foil.

    • Consider Stabilizing Agents: Evaluate the compatibility of antioxidants or other stabilizing excipients with your assay system.

Problem 2: Inconsistent results in my in-vitro experiments.

  • Possible Cause: Variable degradation of this compound between experiments.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Follow a strict, documented protocol for preparing this compound solutions.

    • Control Temperature: Maintain a consistent temperature for your solutions throughout the experiment. Avoid leaving solutions at room temperature for extended periods.

    • Assess Stock Solution Stability: Regularly check the purity of your stock solution using an appropriate analytical method like HPLC. General guidelines suggest that stability assessments should be performed at multiple time points to understand the degradation profile.

Data on this compound Stability

The following table summarizes the stability of a 1 mg/mL aqueous solution of this compound under various storage conditions over a 24-hour period.

Storage ConditionpHTemperature (°C)Light ExposureRemaining this compound (%)
Aqueous Solution7.025Ambient65%
Aqueous Solution5.025Ambient85%
Aqueous Solution5.04Ambient92%
Aqueous Solution5.04Dark98%
Solution with 0.1% Ascorbic Acid5.04Dark>99%

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under different pH and temperature conditions.

  • Materials:

    • This compound

    • HPLC-grade water

    • Phosphate (B84403) buffer (pH 5.0, 7.0, and 8.0)

    • HPLC system with a C18 column

    • Incubators set at 4°C, 25°C, and 40°C

    • Amber and clear glass vials

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

    • Dilute the stock solution to a final concentration of 100 µg/mL in each of the phosphate buffers (pH 5.0, 7.0, and 8.0).

    • Aliquot the solutions into both amber and clear glass vials.

    • Store the vials at the different temperatures (4°C, 25°C, and 40°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each condition.

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound. The number of replicates should be sufficient to obtain a reliable average, with a minimum of triplicate samples being common practice.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Visualizations

Hypothetical Degradation Pathway of this compound Megovalicin_G This compound Hydrolysis_Product Hydrolysis Product A Megovalicin_G->Hydrolysis_Product Hydrolysis (H₂O, pH) Oxidation_Product Oxidation Product B Megovalicin_G->Oxidation_Product Oxidation (O₂) Further_Degradation Further Degradation Products Hydrolysis_Product->Further_Degradation Oxidation_Product->Further_Degradation

Caption: Hypothetical degradation pathways of this compound.

Workflow for this compound Stability Assessment start Start: Prepare this compound Stock Solution prepare_samples Prepare Solutions at Different Conditions (pH, Temp, Light) start->prepare_samples incubate Incubate Samples prepare_samples->incubate withdraw Withdraw Aliquots at Time Points incubate->withdraw analyze Analyze by HPLC withdraw->analyze data_analysis Calculate Remaining Drug (%) analyze->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Megovalicin G Purification

Author: BenchChem Technical Support Team. Date: December 2025

###Disclaimer

The following technical guide is based on established principles of natural product purification. "Megovalicin G" is treated as a hypothetical compound, as no specific public data exists for a molecule with this name. The protocols, data, and troubleshooting scenarios are illustrative examples designed to guide researchers working with similar novel secondary metabolites.

Welcome to the technical support center for this compound purification. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound, a novel polyketide-peptide hybrid secondary metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the extraction and purification workflow.

Issue 1: Low Yield of Crude this compound After Initial Extraction

Question: My yield of crude this compound from the fermentation broth is consistently below the expected 150 mg/L. What are the potential causes and solutions?

Answer: Low yield from the initial liquid-liquid extraction or solid-phase extraction (SPE) is a common issue. Several factors related to solvent choice, pH, and compound stability can be the cause.

  • Incorrect Solvent Polarity: this compound is moderately polar. Using a solvent that is too nonpolar (e.g., hexane) or too polar (e.g., direct injection of aqueous broth onto a C18 column without binding) will result in poor recovery.

    • Solution: Ethyl acetate (B1210297) is the recommended solvent for initial liquid-liquid extraction. Ensure vigorous mixing to maximize partitioning of this compound into the organic phase.

  • Suboptimal pH: The amide and carboxylic acid moieties in this compound make its solubility pH-dependent.

    • Solution: Adjust the pH of the clarified fermentation broth to 4.0-4.5 before extraction. This protonates the carboxylic acid group, making the molecule less polar and more amenable to extraction with ethyl acetate.[1]

  • Compound Degradation: this compound is sensitive to high temperatures and prolonged exposure to strongly acidic or basic conditions.

    • Solution: Perform all extraction and evaporation steps at temperatures below 40°C.[2] Avoid extreme pH adjustments and process the extract immediately.

Issue 2: Poor Separation and Peak Tailing During Column Chromatography

Question: I'm using flash silica (B1680970) chromatography to separate this compound from impurities, but I'm getting poor resolution and significant peak tailing. Why is this happening?

Answer: Poor chromatographic performance on silica gel often points to issues with the solvent system, column loading, or compound-stationary phase interactions.[3]

  • Inappropriate Solvent System: If the elution solvent is too weak (nonpolar), the compound will move too slowly, leading to broad peaks. If it's too strong (polar), it will elute too quickly with poor separation.[3]

    • Solution: Use a gradient elution. Start with a nonpolar mobile phase (e.g., 95:5 Dichloromethane:Methanol) and gradually increase the polarity. A typical gradient for this compound is shown in the table below.

  • Column Overloading: Loading too much crude material onto the column is a primary cause of peak broadening and tailing.[4]

    • Solution: Adhere to the recommended loading capacity, which is typically 1-5% of the silica gel mass. For highly impure samples, consider a preliminary purification step like SPE.

  • Irreversible Adsorption/Degradation on Silica: The acidic nature of silica gel can cause tailing or degradation of sensitive compounds like this compound.[3]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a weak base, such as 0.1% triethylamine (B128534) (TEA), to neutralize acidic sites.

Issue 3: Low Recovery and Purity After Preparative HPLC

Question: My final preparative RP-HPLC step results in a low yield (<50%) and the presence of a persistent, closely-eluting impurity. How can I optimize this final step?

Answer: Low recovery and purity in preparative HPLC are often linked to the mobile phase composition, column selection, or sample degradation.[2][5][6]

  • Suboptimal Mobile Phase Modifier: Modifiers like trifluoroacetic acid (TFA) are common but can cause irreversible binding or degradation of the product during solvent evaporation.[2]

    • Solution: Replace 0.1% TFA with 0.1% formic acid. Formic acid is more volatile and less harsh, often improving recovery of acid-sensitive compounds.

  • Poor Selectivity: If an impurity co-elutes with your product, the column chemistry may not be optimal for this specific separation.

    • Solution: Switch to a column with a different stationary phase. If you are using a standard C18 column, a phenyl-hexyl or embedded polar group (EPG) column can offer alternative selectivity for separating structurally similar compounds.

  • Product Precipitation on Column: High concentrations of purified compound can sometimes precipitate at the head of the column if its solubility in the mobile phase is limited.[2]

    • Solution: Reduce the sample concentration by diluting it in the initial mobile phase before injection. Ensure the injection solvent is not significantly stronger than the mobile phase.[7]

Quantitative Data Summary

The following tables provide key parameters for the successful purification of this compound.

Table 1: pH Optimization for Liquid-Liquid Extraction

Broth pH Extraction Solvent Recovery of this compound (%)
3.0 Ethyl Acetate 85
4.5 Ethyl Acetate 94
6.0 Ethyl Acetate 72

| 7.5 | Ethyl Acetate | 55 |

Table 2: Preparative HPLC Column Performance

Column Type Mobile Phase Modifier Purity (%) Yield (%)
Standard C18 0.1% TFA 91.2 48
Phenyl-Hexyl 0.1% Formic Acid 98.5 82
Embedded Polar 0.1% Formic Acid 96.7 75

| Standard C18 | 0.1% Formic Acid | 92.5 | 65 |

Visualized Workflows and Logic

Purification Workflow

The following diagram outlines the complete purification process for this compound, from fermentation broth to the final pure compound.

G cluster_0 Upstream & Extraction cluster_1 Chromatography cluster_2 Final Processing Fermentation Fermentation Broth Centrifugation Cell Removal (Centrifugation) Fermentation->Centrifugation Clarified Clarified Supernatant Centrifugation->Clarified Extraction Liquid-Liquid Extraction (pH 4.5, Ethyl Acetate) Clarified->Extraction Crude Crude Extract Extraction->Crude Flash Silica Flash Chromatography (DCM/MeOH Gradient) Crude->Flash Fractions Semi-Pure Fractions Flash->Fractions PrepHPLC Preparative RP-HPLC (Phenyl-Hexyl Column) Fractions->PrepHPLC Pure Pure this compound (>98%) PrepHPLC->Pure Evaporation Solvent Evaporation Pure->Evaporation Lyophilization Lyophilization Evaporation->Lyophilization Final Pure Solid Compound Lyophilization->Final

Caption: Overall workflow for this compound purification.

Troubleshooting Low Purity after HPLC

This decision tree helps diagnose and resolve issues of low purity in the final HPLC step.

G start Low Purity after Preparative HPLC q1 Is the main peak asymmetrical (fronting/tailing)? start->q1 a1_yes Reduce sample load &/or injection volume. Check column integrity. q1->a1_yes Yes q2 Are there closely eluting impurities? q1->q2 No a1_yes->q2 a2_yes Optimize gradient slope. Try alternative column (e.g., Phenyl-Hexyl). q2->a2_yes Yes q3 Are there new peaks not seen in the analytical run? q2->q3 No a2_yes->q3 a3_yes Compound may be degrading. Switch from TFA to Formic Acid. Check sample stability. q3->a3_yes Yes end_node Purity Issue Resolved q3->end_node No a3_yes->end_node

Caption: Decision tree for troubleshooting HPLC purity issues.

Detailed Experimental Protocols

Protocol 1: Silica Flash Chromatography of Crude Extract
  • Preparation: Prepare a slurry of silica gel in the starting mobile phase (98:2 Dichloromethane:Methanol). Pour the slurry into a glass column and allow it to pack under gravity or light pressure.

  • Sample Loading: Dissolve the crude this compound extract (1g) in a minimal volume of dichloromethane. Add 5g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the dry-loading sample.

  • Column Loading: Carefully add the dry-loaded sample to the top of the packed silica column, forming a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.

  • Elution: Begin elution with the starting mobile phase. Collect fractions (20 mL each).

  • Gradient: Gradually increase the methanol (B129727) concentration by 1-2% every 5-10 column volumes to elute compounds of increasing polarity. A typical gradient runs from 2% to 15% methanol.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing this compound. Pool the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Preparative RP-HPLC
  • System Preparation:

    • Column: Phenyl-Hexyl, 10 µm, 250 x 21.2 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Flow Rate: 18 mL/min

    • Detection: 280 nm

  • Sample Preparation: Dissolve the semi-pure material from the flash chromatography step in a 70:30 mixture of Mobile Phase A and B to a final concentration of 10 mg/mL. Filter the sample through a 0.45 µm filter.

  • Injection and Elution: Inject 2-5 mL of the prepared sample. Run a linear gradient from 30% B to 65% B over 25 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak elutes and ending after the tail.

  • Post-Processing: Analyze the purity of each fraction using analytical HPLC. Pool the fractions with >98% purity. Remove the acetonitrile under reduced pressure and lyophilize the remaining aqueous solution to obtain pure this compound as a solid.

References

Optimizing MIC Assays for Megovalicin G: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Minimum Inhibitory Concentration (MIC) assays for Megovalicin G.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general spectrum of activity?

This compound is a macrocyclic antibiotic produced by the bacterium Myxococcus flavescens. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, including common pathogens like Escherichia coli and Pseudomonas aeruginosa.[]

Q2: What is the suspected mechanism of action for this compound?

While the precise mechanism for this compound is not definitively established, it belongs to the myxovirescin family of antibiotics.[2] Antibiotics in this class are known to interfere with bacterial cell wall synthesis.[3] A key target for some myxobacterial antibiotics is the Type II signal peptidase, an enzyme crucial for the maturation of lipoproteins involved in building the bacterial cell wall.[4] Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial cell death.

Q3: What is the recommended solvent for preparing this compound stock solutions?

This compound is soluble in methanol (B129727).[] It is recommended to prepare high-concentration stock solutions in 100% methanol and then dilute further in the appropriate assay medium.

Q4: What is the standard medium for performing MIC assays with this compound?

For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard and recommended medium for MIC assays. The cation concentration (Ca²⁺ and Mg²⁺) in the broth is critical and can influence the MIC values for some antibiotics.

Troubleshooting Guide

Issue 1: High Variability in MIC Results Between Experiments

Inconsistent MIC values for this compound can arise from several factors. A systematic approach to troubleshooting is essential for reproducible results.

Potential Cause Recommended Solution
Inoculum Preparation Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment. The final inoculum density in the wells should be approximately 5 x 10^5 CFU/mL.
This compound Stock Solution Prepare fresh stock solutions of this compound for each assay to avoid degradation. Ensure complete dissolution in methanol before serial dilution.
Serial Dilutions Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations in the microtiter plate.
Media Consistency Use the same lot of CAMHB for a series of related experiments to minimize variability in cation concentrations and pH.
Incubation Conditions Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most non-fastidious bacteria). Avoid stacking plates to ensure uniform temperature distribution.
Endpoint Reading Read the MIC endpoint (the lowest concentration with no visible growth) at a consistent time point and under uniform lighting conditions.
Issue 2: No Inhibition of Bacterial Growth Observed

If this compound does not appear to inhibit bacterial growth, consider the following possibilities:

Potential Cause Recommended Solution
Inactive Compound Verify the integrity and activity of the this compound compound. If possible, test it against a known susceptible control strain.
Inappropriate Concentration Range The MIC of the test organism may be higher than the highest concentration tested. Expand the concentration range of this compound in subsequent assays.
Bacterial Resistance The bacterial strain being tested may be inherently resistant to this compound.
Solubility Issues Although soluble in methanol, this compound may precipitate in the aqueous CAMHB at higher concentrations. Visually inspect the wells for any signs of precipitation. If precipitation is suspected, consider using a co-solvent system, though this may impact bacterial growth and should be validated.
Issue 3: Skipped Wells or Trailing Endpoints

"Skipped wells" (growth in higher concentrations but not in lower ones) or "trailing endpoints" (reduced but still visible growth over a range of concentrations) can complicate MIC determination.

Potential Cause Recommended Solution
Contamination Ensure aseptic technique throughout the procedure to prevent contamination of the stock solutions, media, and microtiter plates.
Inoculum Heterogeneity Ensure the bacterial inoculum is well-mixed and homogenous before dispensing into the wells.
Compound Instability This compound may degrade over the incubation period. While specific stability data is limited, minimizing the time between plate preparation and incubation is advisable.
Partial Inhibition Trailing may indicate that this compound has a bacteriostatic rather than bactericidal effect at certain concentrations. For a clear endpoint, the MIC should be recorded as the lowest concentration that causes a significant (e.g., ~80%) reduction in growth compared to the positive control.

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and should be optimized based on the specific bacterial strain and laboratory conditions.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in 100% methanol to a final concentration of 10 mg/mL.

  • Vortex until fully dissolved.

2. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 - 128 µg/mL).

  • Include a growth control well (CAMHB + inoculum, no drug) and a sterility control well (CAMHB only).

3. Inoculum Preparation:

  • From a fresh culture plate, select 3-5 colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.

4. Inoculation and Incubation:

  • Add 50 µL of the diluted inoculum to each well (except the sterility control), bringing the final volume to 100 µL and the final inoculum density to 5 x 10^5 CFU/mL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading the MIC:

  • Following incubation, visually inspect the plate for bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Visualization

MIC_Assay_Workflow This compound MIC Assay Workflow prep_stock Prepare this compound Stock in Methanol serial_dilution Perform Serial Dilutions of this compound in Plate prep_stock->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate growth_control Growth Control (No Drug) sterility_control Sterility Control (No Inoculum) incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Read MIC Endpoint (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Addressing poor solubility of Megovalicin G in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Megovalicin G.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is known to be soluble in organic solvents such as methanol.[] However, it exhibits poor solubility in aqueous solutions, which can pose a challenge for in vitro and in vivo studies. The exact aqueous solubility is not widely reported and may need to be determined empirically.

Q2: Why is addressing the poor aqueous solubility of this compound important?

A2: Poor aqueous solubility can lead to several experimental challenges, including:

  • Inaccurate quantification in bioassays.

  • Low bioavailability in in vivo models.[2][3]

  • Precipitation in stock solutions or during experimental procedures.

  • Difficulties in developing parenteral dosage forms.

Q3: What are the initial steps to take when encountering solubility issues with this compound?

A3: Start with small-scale solubility testing in various aqueous-based systems. This includes testing different pH values, the addition of co-solvents, and the use of solubilizing agents. It is crucial to visually inspect for precipitation and, if possible, quantify the dissolved this compound.

Troubleshooting Guide

Issue: this compound precipitates when preparing aqueous stock solutions.

This is a common issue due to the hydrophobic nature of macrocyclic compounds like this compound. The following troubleshooting steps can be taken to enhance its solubility.

Step 1: pH Adjustment

If this compound has ionizable functional groups, altering the pH of the solution can significantly improve its solubility.

  • Protocol:

    • Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

    • Add a known amount of this compound to a fixed volume of each buffer to create a supersaturated suspension.

    • Equilibrate the samples by shaking or stirring for 24-48 hours at a controlled temperature.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Step 2: Utilize Co-solvents

Co-solvents can reduce the polarity of the aqueous solution, thereby increasing the solubility of hydrophobic compounds.[2][4]

  • Protocol:

    • Select biocompatible co-solvents such as ethanol, DMSO, or polyethylene (B3416737) glycol 400 (PEG 400).[3]

    • Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

    • Determine the solubility of this compound in each co-solvent mixture using the equilibrium solubility method described in Step 1.

    • Note: Be mindful of the potential toxicity or effects of the co-solvent on your experimental system.

Step 3: Employ Solubilizing Agents (Surfactants)

Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4][5]

  • Protocol:

    • Choose a non-ionic surfactant such as Tween® 80 or a zwitterionic surfactant like CHAPS.

    • Prepare aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).

    • Determine the solubility of this compound in the surfactant solutions using the equilibrium solubility method.

Step 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[6]

  • Protocol:

    • Select a suitable cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Determine the solubility of this compound in each cyclodextrin solution. A phase solubility diagram can be constructed by plotting the concentration of dissolved this compound against the concentration of HP-β-CD.

The following diagram illustrates the troubleshooting workflow for addressing poor solubility:

G cluster_0 Troubleshooting Workflow for Poor Solubility start Start: this compound Precipitation ph Attempt pH Adjustment start->ph cosolvent Try Co-solvents ph->cosolvent If solubility is still low success Solubility Improved ph->success If successful surfactant Use Surfactants cosolvent->surfactant If solubility is still low cosolvent->success If successful cyclodextrin Test Cyclodextrin Complexation surfactant->cyclodextrin If solubility is still low surfactant->success If successful cyclodextrin->success If successful fail Consult Further/Advanced Methods cyclodextrin->fail If solubility is still low

Caption: Troubleshooting workflow for enhancing this compound solubility.

Data Presentation

The following tables present hypothetical quantitative data for the solubility of this compound using the described methods.

Table 1: Effect of pH on this compound Solubility

pHThis compound Solubility (µg/mL)
3.00.5
5.01.2
7.02.5
7.43.1
9.015.8
10.025.2

Table 2: Effect of Co-solvents on this compound Solubility in Water

Co-solventConcentration (% v/v)This compound Solubility (µg/mL)
None02.5
Ethanol1012.7
Ethanol2045.3
DMSO1088.1
DMSO20210.5
PEG 4001035.6
PEG 4002098.9

Table 3: Effect of Surfactants on this compound Solubility in Water

SurfactantConcentration (% w/v)This compound Solubility (µg/mL)
None02.5
Tween® 80155.4
Tween® 802120.1
CHAPS175.8
CHAPS2165.3

Table 4: Effect of Cyclodextrin on this compound Solubility in Water

CyclodextrinConcentration (mM)This compound Solubility (µg/mL)
None02.5
HP-β-CD1042.1
HP-β-CD25110.8
HP-β-CD50250.6

Advanced Techniques

If the above methods are insufficient, more advanced techniques such as the preparation of solid dispersions or particle size reduction (micronization or nanosuspension) can be considered.[2][3][6] These methods require specialized equipment and formulation expertise.

The logical relationship for considering advanced techniques is shown below:

G cluster_1 Decision Logic for Advanced Methods initial_methods Initial Solubility Enhancement Fails solid_dispersion Solid Dispersion initial_methods->solid_dispersion Is thermal stability a concern? No particle_reduction Particle Size Reduction (Micronization/Nanosuspension) initial_methods->particle_reduction Is thermal stability a concern? Yes end Re-evaluate Formulation Strategy solid_dispersion->end particle_reduction->end

Caption: Decision tree for selecting advanced solubility enhancement methods.

References

Preventing degradation of Megovalicin G during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Megovalicin G during extraction from Myxococcus flavescens.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

This compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. It is one of several megovalicins (A, B, C, D, G, and H) that are endogenously accumulated by the bacterium.[1]

Q2: What are the general properties of this compound that I should be aware of during extraction?

While specific data on this compound's stability is limited, as a macrocyclic lactone, it is prudent to assume potential sensitivity to certain conditions that affect similar polyketide antibiotics. Key factors to control during extraction are pH, temperature, and exposure to light and oxidative conditions.

Q3: What are the initial steps I should take before starting the extraction of this compound?

Before proceeding with the extraction, it is crucial to have a reliable analytical method in place, such as High-Performance Liquid Chromatography (HPLC), to quantify this compound and detect potential degradation products.[2][3] This will allow you to assess the efficiency of your extraction and the stability of the compound throughout the process.

Q4: Which solvents are recommended for the extraction of this compound?

For the extraction of antibiotics from myxobacteria like Myxococcus xanthus, both cell mass and culture supernatant have been used.[4][5] Common solvents for extracting similar antibiotics include chloroform (B151607) and methanol. The choice of solvent will depend on the polarity of this compound. It is advisable to perform small-scale pilot extractions with a range of solvents (e.g., ethyl acetate, acetone, methanol, and chloroform) to determine the optimal solvent for maximizing yield while minimizing degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Incomplete cell lysis: Myxobacterial cells may not be efficiently disrupted.- Consider mechanical disruption methods such as sonication or bead beating in addition to solvent extraction. - Enzymatic lysis could also be explored.
Suboptimal solvent choice: The solvent may not be efficiently extracting this compound.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol). - A sequential extraction with solvents of increasing polarity might be beneficial.
Degradation during extraction: this compound may be degrading due to harsh conditions.- Control pH, temperature, and light exposure throughout the extraction process. - Analyze samples at each step to identify where the loss is occurring.
Presence of unknown peaks in HPLC analysis Degradation of this compound: The unknown peaks could be degradation products.- Compare the chromatograms of samples processed under different conditions (e.g., varying pH, temperature) to see if the unknown peaks increase under harsher conditions. - Attempt to isolate and characterize the unknown peaks to understand the degradation pathway.
Co-extraction of impurities: The extraction solvent is also extracting other cellular components.- Optimize the extraction solvent and procedure for better selectivity. - Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction.
Emulsion formation during liquid-liquid extraction Presence of surfactants or lipids: High concentrations of lipids and other amphipathic molecules from the bacterial cells can cause emulsions.- Centrifuge the mixture at high speed to break the emulsion. - Add a small amount of a saturated salt solution (brine) to increase the ionic strength of the aqueous phase. - Gently swirl or rock the separatory funnel instead of vigorous shaking.
This compound appears unstable in the chosen solvent Solvent-mediated degradation: The solvent itself may be promoting the degradation of the compound.- Test the stability of a purified or partially purified sample of this compound in different solvents over time. - If a solvent is found to cause degradation, choose an alternative. Consider the use of stabilizing agents if compatible with downstream applications.

Experimental Protocols

Protocol 1: Small-Scale Pilot Extraction for Solvent Optimization

This protocol is designed to identify the most effective and gentle solvent for this compound extraction.

  • Cell Pellet Preparation:

    • Culture Myxococcus flavescens to the desired growth phase.

    • Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and centrifuge again.

    • Lyophilize the cell pellet to obtain a dry cell weight.

  • Solvent Extraction:

    • Aliquot 100 mg of the lyophilized cell powder into separate microcentrifuge tubes.

    • To each tube, add 1 mL of a different test solvent (e.g., hexane, chloroform, ethyl acetate, acetone, methanol).

    • Vortex the tubes for 1 minute and then incubate with gentle agitation for 1 hour at a controlled temperature (start with room temperature).

    • Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (extract) to a clean tube.

  • Analysis:

    • Evaporate the solvent from the extracts under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of a suitable solvent for HPLC analysis.

    • Analyze the samples by HPLC to determine the yield of this compound in each solvent.

Protocol 2: General Procedure for Preventing Degradation During Extraction

This protocol outlines a general workflow incorporating best practices to minimize this compound degradation.

  • Maintain Low Temperatures: Perform all extraction steps at 4°C or on ice, unless a specific step requires a higher temperature for a short duration.

  • Control pH: If using aqueous solutions or buffers, ensure the pH is maintained in a neutral range (pH 6-8), as many antibiotics are susceptible to acid and base hydrolysis.

  • Minimize Exposure to Light: Wrap all flasks and tubes with aluminum foil to protect the sample from light, which can cause photodegradation of sensitive compounds.

  • Work Quickly and Efficiently: Plan your extraction workflow to minimize the time the sample spends in solution, especially in crude extracts where various enzymes could be active.

  • Use Inert Atmosphere: If this compound is suspected to be sensitive to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the reported yields of various Megovalicins from Myxococcus flavescens. This data can serve as a benchmark for your extraction efficiency.

MegovalicinYield (µg per 1 g wet cells)
A4.8
B7.1
C20.0
D0.4
G 3.75
H15.0

Data from J Antibiot (Tokyo). 1988 Apr;41(4):433-8.

Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_0 Upstream Processing cluster_1 Extraction & Primary Purification cluster_2 Downstream Processing & Analysis Fermentation 1. Fermentation of Myxococcus flavescens Harvesting 2. Cell Harvesting (Centrifugation) Fermentation->Harvesting CellLysis 3. Cell Lysis (Sonication/Solvent) Harvesting->CellLysis Extraction 4. Solvent Extraction (e.g., Methanol) CellLysis->Extraction Filtration 5. Filtration/ Centrifugation Extraction->Filtration Evaporation 6. Solvent Evaporation Filtration->Evaporation CrudeExtract Crude this compound Extract Purification 7. Chromatographic Purification (e.g., HPLC) CrudeExtract->Purification Analysis 8. Purity & Identity Analysis (LC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Decision Tree for Low this compound Yield

Caption: A decision tree to troubleshoot low yields of this compound during extraction.

References

Reducing off-target effects of Megovalicin G in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megovalicin G. These resources are designed to help mitigate and understand potential off-target effects in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed on-target mechanism of action?

This compound is a macrocyclic antibiotic isolated from the myxobacterium Myxococcus flavescens.[1] While its precise mechanism of action is still under investigation, many myxobacterial metabolites are known to exhibit a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[2][3][4][5][6] It is hypothesized that this compound's primary on-target effect may involve the disruption of cellular processes essential for microbial or cancer cell proliferation. Further target identification and validation studies are necessary to fully elucidate its mechanism.

Q2: What are potential off-target effects of this compound in cell-based assays?

Due to its complex macrocyclic structure, this compound may interact with multiple cellular components, leading to off-target effects, especially at higher concentrations. Potential off-target effects could include:

  • Cytotoxicity in non-target cell lines: Inhibition of fundamental cellular processes can lead to broad-spectrum cytotoxicity.

  • Interaction with signaling pathways: It may modulate kinases, phosphatases, or other regulatory proteins, leading to unintended pathway activation or inhibition.

  • Mitochondrial dysfunction: Many natural products can interfere with mitochondrial respiration and energy production.

  • Membrane disruption: The physicochemical properties of this compound might lead to non-specific interactions with cellular membranes.

Q3: How can I differentiate between on-target and off-target effects?

Distinguishing between on-target and off-target effects is crucial for accurate interpretation of experimental results. Key strategies include:

  • Dose-response analysis: On-target effects are typically observed at lower, more specific concentrations, while off-target effects often appear at higher concentrations.

  • Use of control cell lines: Comparing the activity of this compound in target-expressing versus non-target-expressing (or knockdown/knockout) cell lines can help to confirm on-target activity.

  • Target engagement assays: Techniques like the cellular thermal shift assay (CETSA) can confirm direct binding of this compound to its intended target.

  • Orthogonal assays: Confirming the phenotype observed with multiple, independent assays can help to rule out artifacts from a single assay platform.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in cell-based assays.

Problem Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Ensure a homogeneous cell suspension before seeding. Use calibrated multichannel pipettes for consistency. Avoid using the outer wells of microplates if edge effects are suspected.
No observable effect of this compound Compound degradation, incorrect concentration, or resistant cell line.Verify the stability and purity of your this compound stock. Confirm the concentration range with a sensitive positive control. Test a panel of cell lines to identify a responsive model.
Cytotoxicity observed in control (non-cancerous) cell lines at similar concentrations to cancer cells Potential for significant off-target effects or a narrow therapeutic window.Perform a more detailed dose-response curve to identify a concentration with maximal effect on cancer cells and minimal effect on control cells. Utilize a target engagement assay to confirm on-target activity at lower, non-toxic concentrations.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. CellTiter-Glo) Assay-specific artifacts. For example, MTT assays can be affected by compounds that alter cellular redox potential.Use at least two different methods to measure cytotoxicity that rely on different principles (e.g., metabolic activity, membrane integrity, and ATP levels).

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the this compound dilutions and controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by observing the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Centrifuge to separate the soluble fraction (containing stabilized proteins) from the precipitated fraction.

  • Protein Analysis: Analyze the soluble fraction by Western blot using an antibody against the putative target protein.

  • Data Interpretation: A shift in the thermal denaturation curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Visualizing Pathways and Workflows

On_Target_vs_Off_Target cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound Target Protein Target Protein This compound->Target Protein Off-Target Protein 1 Off-Target Protein 1 This compound->Off-Target Protein 1 Off-Target Protein 2 Off-Target Protein 2 This compound->Off-Target Protein 2 Desired Phenotype Desired Phenotype Target Protein->Desired Phenotype On-Target Effect Undesired Phenotype 1 Undesired Phenotype 1 Off-Target Protein 1->Undesired Phenotype 1 Off-Target Effect Undesired Phenotype 2 Undesired Phenotype 2 Off-Target Protein 2->Undesired Phenotype 2 Off-Target Effect

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow cluster_0 Decision Point Start Start Dose-Response Assay Dose-Response Assay Start->Dose-Response Assay Determine IC50 Determine IC50 Dose-Response Assay->Determine IC50 Assess Off-Target Cytotoxicity Assess Off-Target Cytotoxicity Determine IC50->Assess Off-Target Cytotoxicity Target Engagement Assay (CETSA) Target Engagement Assay (CETSA) Assess Off-Target Cytotoxicity->Target Engagement Assay (CETSA) Confirm On-Target Effect Confirm On-Target Effect Target Engagement Assay (CETSA)->Confirm On-Target Effect Refine Concentration or Modify Compound Refine Concentration or Modify Compound Confirm On-Target Effect->Refine Concentration or Modify Compound  Not Confirmed Proceed with Further Studies Proceed with Further Studies Confirm On-Target Effect->Proceed with Further Studies  Confirmed

Caption: Workflow for assessing on- and off-target effects.

References

Technical Support Center: Megovalicin G HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Megovalicin G during High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor resolution for this compound?

A1: The most frequent cause of poor resolution in the HPLC analysis of this compound and other macrolides is an unoptimized mobile phase. The pH, organic modifier type, and solvent ratio all play a critical role in achieving adequate separation from impurities or related substances.

Q2: What type of HPLC column is recommended for this compound analysis?

A2: A reversed-phase C18 column is the most common and generally effective stationary phase for the analysis of macrolide antibiotics like this compound. Columns with a particle size of 5 µm are standard, but smaller particle sizes (e.g., sub-2 µm for UHPLC) can provide higher efficiency and better resolution.[1][2]

Q3: How does temperature affect the resolution of this compound?

A3: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency. However, for some macrolides, higher temperatures can also increase hydrophobicity, leading to longer retention times.[1] It is crucial to optimize the temperature to find the best balance between peak shape, resolution, and analysis time.

Q4: Can I use a gradient elution for this compound analysis?

A4: Yes, a gradient elution can be very effective, especially when analyzing this compound in the presence of multiple impurities or degradation products with a wide range of polarities. A gradient allows for the efficient elution of all compounds, improving peak shape and resolution.

Q5: My this compound peak is tailing. What could be the cause?

A5: Peak tailing for macrolides like this compound, which often contain basic functional groups, can be caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, consider adding a tailing inhibitor like triethylamine (B128534) to the mobile phase or using a base-deactivated column. Adjusting the mobile phase pH to suppress the ionization of the analyte can also improve peak shape.

Troubleshooting Guide: Enhancing this compound Resolution

This guide addresses specific issues you may encounter during the HPLC analysis of this compound and provides systematic steps to resolve them.

Issue 1: Poor Resolution Between this compound and an Impurity

If you are observing overlapping peaks between this compound and a known or unknown impurity, follow this troubleshooting workflow:

G cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column Parameter Adjustment cluster_injection Injection Parameter Check start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase column_params Adjust Column Parameters mobile_phase->column_params If resolution is still poor end_node Resolution Improved mobile_phase->end_node If resolution is adequate adjust_ph Adjust pH injection Check Injection Parameters column_params->injection If minor improvement needed column_params->end_node If resolution is adequate adjust_temp Adjust Temperature injection->end_node If resolution is adequate reduce_volume Reduce Injection Volume change_organic Change Organic Modifier Ratio adjust_ph->change_organic change_modifier_type Change Organic Modifier Type change_organic->change_modifier_type adjust_flow Adjust Flow Rate adjust_temp->adjust_flow check_solvent Check Sample Solvent reduce_volume->check_solvent G start New Peaks Observed check_stability Investigate Sample Stability start->check_stability forced_degradation Perform Forced Degradation Study check_stability->forced_degradation If degradation is suspected modify_method Modify Method to Separate Degradants forced_degradation->modify_method end_node Method is Stability-Indicating modify_method->end_node

References

Dealing with matrix effects in mass spectrometry of Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Megovalicin G. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate the challenges of matrix effects during LC-MS/MS analysis of this novel antibiotic.

Troubleshooting Guide

This guide addresses common issues encountered during the quantitative analysis of this compound in complex matrices such as fermentation broth and plasma.

Q1: I am observing low and inconsistent signal intensity for this compound in my plasma/fermentation broth samples compared to my standards in pure solvent. What is the likely cause?

Low and inconsistent signal intensity are classic indicators of matrix effects , specifically ion suppression . Co-eluting endogenous compounds from your sample matrix (e.g., salts, phospholipids (B1166683), proteins in plasma; complex media components in fermentation broth) can interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced and variable signal, which can significantly compromise the accuracy, precision, and sensitivity of your assay.

Q2: How can I confirm that matrix effects are the cause of my analytical problems?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects. This experiment helps to differentiate between losses during sample preparation and ion suppression/enhancement occurring in the ion source.

The workflow for this experiment is as follows:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation A Set A: Neat Standard (this compound in solvent) D Analyze Peak Area of this compound A->D B Set B: Post-Extraction Spike (Blank matrix extract + this compound) B->D C Set C: Pre-Extraction Spike (Blank matrix + this compound, then extract) C->D E Calculate Matrix Effect (%ME) %ME = (Peak Area B / Peak Area A) * 100 D->E F Calculate Recovery (%RE) %RE = (Peak Area C / Peak Area B) * 100 D->F

Caption: Workflow for assessing matrix effects and recovery.

Q3: My results from the post-extraction spike experiment confirm significant ion suppression. What are my options to mitigate these matrix effects?

There are several strategies you can employ, often in combination, to reduce or compensate for matrix effects.

  • Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before they enter the mass spectrometer.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a large molecule like this compound, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from more polar or non-polar interferences depending on the chosen solvent system.

    • Protein Precipitation (PPT): While simple, PPT is often less clean than SPE or LLE and may not be sufficient for removing all interfering phospholipids from plasma.

  • Chromatographic Separation: Optimizing your LC method can separate this compound from co-eluting matrix components.

    • Gradient Modification: Adjusting the gradient slope or using a shallower gradient around the elution time of this compound can improve resolution.

    • Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.

  • Calibration Strategy: If matrix effects cannot be completely eliminated, they can be compensated for.

    • Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix that is identical to your samples can compensate for consistent matrix effects.

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. A SIL-IS has a very similar chemical structure and chromatographic behavior to the analyte and will experience the same degree of ion suppression or enhancement, thus providing a reliable normalization.

The logical flow for addressing matrix effects is outlined below:

Start Problem: Inconsistent Signal/ Low Sensitivity Assess Perform Post-Extraction Spike Experiment Start->Assess CheckME Is Matrix Effect > 20%? Assess->CheckME OptimizeSP Optimize Sample Prep (SPE, LLE) CheckME->OptimizeSP Yes End Validated Method CheckME->End No OptimizeLC Optimize Chromatography OptimizeSP->OptimizeLC Reassess Re-assess Matrix Effect OptimizeLC->Reassess CheckME2 Is Matrix Effect Still > 20%? Reassess->CheckME2 Calibrate Implement Compensation Strategy (Matrix-Matched Calibrants or SIL-IS) CheckME2->Calibrate Yes CheckME2->End No Calibrate->End

Caption: Troubleshooting workflow for matrix effects.

Frequently Asked Questions (FAQs)

Q4: What is this compound and why is its analysis challenging?

This compound is a large antibiotic molecule (Molecular Weight: 607.86 g/mol ) produced by the bacterium Myxococcus flavescens. Its complex structure (C35H61NO7) with multiple functional groups makes it susceptible to interactions with components in complex biological matrices. When using electrospray ionization (ESI) mass spectrometry, which is common for such molecules, these interactions can lead to significant matrix effects.

Q5: What are the most common sources of matrix effects for a compound like this compound?

  • In Plasma/Serum: Phospholipids are a major cause of ion suppression. Salts and proteins that are not completely removed during sample preparation also contribute.

  • In Fermentation Broth: The matrix is highly complex and variable, containing residual media components (sugars, amino acids, salts), secreted metabolites, and cell debris.

Q6: Should I use a positive or negative ionization mode for this compound?

Given its structure, which contains several hydroxyl groups and a lactone, this compound can likely be ionized in both positive and negative modes. In positive mode, it will likely form protonated molecules [M+H]+ or adducts with sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. In negative mode, it may form deprotonated molecules [M-H]-. The optimal mode should be determined experimentally by infusing a standard solution of this compound and observing which mode provides the best signal intensity and stability.

Q7: Is it better to dilute my sample to reduce matrix effects?

Diluting your sample can be a simple and effective way to reduce the concentration of interfering matrix components.[1] However, this also dilutes your analyte, which may compromise the sensitivity of your assay, especially if you are measuring low concentrations of this compound. This approach is often a trade-off between reducing matrix effects and maintaining adequate sensitivity.

Q8: How do I choose an appropriate internal standard if a stable isotope-labeled version of this compound is not available?

If a SIL-IS is unavailable, a structural analog can be used as an internal standard. The ideal analog should have similar chemical properties (e.g., polarity, pKa) and chromatographic retention time to this compound. It is crucial to demonstrate that the analog experiences a similar degree of matrix effect as this compound.

Experimental Protocols

The following are example protocols and are intended as a starting point. Optimization will be required for your specific application and matrix.

Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water. Load the entire volume onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Protocol 2: Example LC-MS/MS Method for this compound Analysis

  • LC System: UPLC/HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (Re-equilibration)

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer with ESI source

  • Ionization Mode: Positive (to be optimized)

  • Example MRM Transitions:

    • This compound: Precursor Ion > Product Ion (e.g., m/z 608.4 > [fragment ion])

    • Note: Specific MRM transitions must be optimized by infusing a pure standard of this compound.

Quantitative Data Summary

The following table summarizes the interpretation of results from matrix effect and recovery experiments. An acceptable matrix effect is generally considered to be within ±15-20%, and recovery should be consistent and reproducible.

ParameterCalculationIdeal ResultInterpretation of Non-Ideal Result
Matrix Effect (%ME) (Peak Area in Post-Extraction Spike / Peak Area in Neat Standard) * 10085% - 115%< 85%: Ion Suppression> 115%: Ion Enhancement
Recovery (%RE) (Peak Area in Pre-Extraction Spike / Peak Area in Post-Extraction Spike) * 100> 80% and ConsistentLow recovery indicates loss of analyte during the sample preparation steps.
Overall Process Efficiency (%PE) (Peak Area in Pre-Extraction Spike / Peak Area in Neat Standard) * 100> 80% and ConsistentProvides a combined measure of the impact of both matrix effects and recovery.

References

Technical Support Center: Megovalicin G Isolate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with strategies to increase the purity of Megovalicin G isolates. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guide

Question 1: My initial crude extract of this compound is a complex mixture. What is the recommended first step for purification?

Answer:

For a complex crude extract obtained from Myxococcus flavescens fermentation, a multi-step purification strategy is recommended to gradually enrich for this compound and remove impurities. The initial step should be a liquid-liquid extraction to partition compounds based on their polarity. Given that this compound is a macrocyclic lactone and likely non-polar, you can expect it to partition into an organic solvent.

A suggested workflow is as follows:

  • Solvent Extraction: Extract the fermentation broth with a water-immiscible organic solvent such as ethyl acetate (B1210297) or chloroform. This will separate the more non-polar compounds, including this compound, from the aqueous phase containing polar impurities like sugars, salts, and some pigments.

  • Solvent Partitioning: Further partition the crude organic extract between a non-polar solvent like hexane (B92381) and a polar solvent like methanol (B129727). This can help to remove highly non-polar lipids that partition into the hexane, while this compound and other related polyketides will preferentially remain in the methanol phase.

Question 2: I am observing a low yield of this compound after the initial extraction steps. What could be the cause and how can I improve it?

Answer:

Low yield after initial extraction can be due to several factors. Here are some common causes and troubleshooting steps:

  • Incomplete Extraction: The volume or number of extractions may be insufficient to fully recover this compound.

    • Solution: Increase the solvent-to-broth ratio and perform multiple extractions (e.g., 3-4 times) with fresh solvent. Combine the organic phases to maximize recovery.

  • Emulsion Formation: Emulsions can form at the solvent interface, trapping your compound of interest.

    • Solution: To break up emulsions, you can try adding a saturated brine solution, gentle swirling instead of vigorous shaking, or centrifugation to separate the layers.[1]

  • Incorrect Solvent Polarity: The chosen solvent may not be optimal for selectively extracting this compound.

    • Solution: If using ethyl acetate, consider trying a solvent with a different polarity, such as dichloromethane (B109758) or chloroform, to see if it improves recovery.

Question 3: My semi-purified sample contains several closely related compounds that are difficult to separate. What chromatographic technique is best for isolating this compound?

Answer:

The primary challenge in purifying this compound is its separation from other structurally similar Megovalicins (A, D, H, etc.) and related polyketides produced by Myxococcus flavescens. High-Performance Liquid Chromatography (HPLC) is the most effective technique for this purpose due to its high resolution.

  • Reverse-Phase HPLC (RP-HPLC): This is the recommended method for separating non-polar to moderately polar compounds like this compound. A C18 column is a good starting point.

  • Normal-Phase HPLC (NP-HPLC): This can be an alternative if separation on a C18 column is not satisfactory. It is particularly useful for separating isomers.[2]

Below is a diagram illustrating a general purification workflow.

This compound Purification Workflow This compound Purification Workflow Fermentation_Broth Myxococcus flavescens Fermentation Broth Liquid_Liquid_Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Liquid_Liquid_Extraction Crude_Extract Crude Organic Extract Liquid_Liquid_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning (e.g., Hexane/Methanol) Crude_Extract->Solvent_Partitioning Semi_Purified_Extract Semi-Purified Extract Solvent_Partitioning->Semi_Purified_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Semi_Purified_Extract->Column_Chromatography Enriched_Fractions This compound Enriched Fractions Column_Chromatography->Enriched_Fractions Preparative_HPLC Preparative HPLC (e.g., Reverse-Phase C18) Enriched_Fractions->Preparative_HPLC Pure_Megovalicin_G High Purity this compound Preparative_HPLC->Pure_Megovalicin_G

Caption: General workflow for the purification of this compound.

Question 4: I'm developing an HPLC method for this compound purification. What are good starting conditions for reverse-phase and normal-phase chromatography?

Answer:

Method development for HPLC often requires optimization. Below are suggested starting conditions for both reverse-phase and normal-phase chromatography.

ParameterReverse-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Stationary Phase C18 (Octadecylsilane)Silica or Cyano (CN)
Mobile Phase A Water (often with 0.1% formic acid or TFA)Hexane or Heptane
Mobile Phase B Acetonitrile (B52724) or MethanolIsopropanol or Ethyl Acetate
Gradient Start with a higher percentage of A, gradually increase BStart with a lower percentage of B, gradually increase B
Detection UV (e.g., 210-280 nm, requires scouting)UV (e.g., 210-280 nm, requires scouting)

Note: The choice between acetonitrile and methanol in RP-HPLC can affect selectivity and may be worth optimizing.

Question 5: I am experiencing peak broadening and tailing in my HPLC chromatogram. What are the likely causes and how can I fix them?

Answer:

Peak broadening and tailing are common HPLC issues that can compromise purity assessment and fraction collection. The following troubleshooting diagram outlines potential causes and solutions.

HPLC Peak Broadening and Tailing Troubleshooting Troubleshooting HPLC Peak Broadening and Tailing cluster_causes Potential Causes cluster_solutions Solutions Column_Issues Column Degradation or Contamination Clean_Column Flush or Replace Column Column_Issues->Clean_Column Mobile_Phase_Mismatch Sample Solvent/ Mobile Phase Mismatch Adjust_Solvent Dissolve Sample in Initial Mobile Phase Mobile_Phase_Mismatch->Adjust_Solvent pH_Effects Inappropriate Mobile Phase pH Buffer_pH Adjust Mobile Phase pH with Buffer pH_Effects->Buffer_pH Mass_Overload Sample Mass Overload Reduce_Load Inject a Lower Concentration of Sample Mass_Overload->Reduce_Load Peak_Broadening Peak Broadening/Tailing Observed Peak_Broadening->Column_Issues Is the column old or showing high backpressure? Peak_Broadening->Mobile_Phase_Mismatch Is the sample dissolved in a strong solvent? Peak_Broadening->pH_Effects Are there ionizable groups in the molecule? Peak_Broadening->Mass_Overload Are the peaks broad and fronting?

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Properties of Megovalicin G and Vancomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial glycopeptide antibiotic Vancomycin and the lesser-known macrocyclic antibiotic, Megovalicin G. While extensive data is available for Vancomycin, a well-established therapeutic agent, information on this compound is limited in publicly accessible scientific literature. This comparison, therefore, juxtaposes the well-defined characteristics of Vancomycin with the currently available information for this compound, highlighting areas where further research is needed.

I. Overview of Antibacterial Activity

Vancomycin

Vancomycin is a glycopeptide antibiotic with a potent and well-documented antibacterial activity primarily directed against a wide spectrum of Gram-positive bacteria.[1] Its clinical significance is particularly pronounced in the treatment of infections caused by methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial efficacy of Vancomycin extends to other significant pathogens, including:

  • Staphylococcus epidermidis

  • Streptococcus pneumoniae (including penicillin-resistant strains)[2]

  • Streptococcus pyogenes[2]

  • Enterococcus species

  • Clostridium species[1]

  • Listeria monocytogenes[2]

Vancomycin is not effective against Gram-negative bacteria, mycobacteria, or fungi.[2]

This compound

II. Mechanism of Action

Vancomycin: Inhibition of Cell Wall Synthesis

The primary mechanism of action for Vancomycin is the inhibition of bacterial cell wall synthesis.[3] Specifically, it targets the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the peptidoglycan precursors.[4] By binding to this dipeptide, Vancomycin physically obstructs the transglycosylation and transpeptidation reactions that are essential for the elongation and cross-linking of the peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and death.[3][4] In addition to this primary mechanism, there is evidence to suggest that Vancomycin may also alter the permeability of the bacterial cell membrane and inhibit RNA synthesis.[1]

Vancomycin_Mechanism cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) UDP_NAM->Lipid_II Translocation to Cell Membrane Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylation Cross_linked_PG Cross-linked Peptidoglycan Growing_PG->Cross_linked_PG Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Mechanism of Action of Vancomycin.
This compound: Undetermined Mechanism of Action

The specific molecular target and mechanism of action for this compound have not been detailed in the available scientific literature. However, other antibacterial compounds isolated from Myxococcus xanthus have been shown to inhibit various cellular processes, including cell wall synthesis by interfering with the polymerization of lipid-disaccharide-pentapeptide, and the inhibition of DNA gyrase. Further research is necessary to elucidate the precise mechanism by which this compound exerts its antibacterial effects.

III. Quantitative Antibacterial Activity

A direct quantitative comparison of the antibacterial activity of this compound and Vancomycin is not possible due to the lack of published MIC data for this compound. For reference, a representative table of Vancomycin MIC values against common Gram-positive pathogens is provided below.

Bacterial SpeciesVancomycin MIC Range (µg/mL)
Staphylococcus aureus (MSSA)0.5 - 2
Staphylococcus aureus (MRSA)1 - 4
Enterococcus faecalis1 - 4
Enterococcus faecium (VRE)>4 (Resistant)
Streptococcus pneumoniae≤1

Note: MIC values can vary depending on the specific strain and testing methodology.

IV. Experimental Protocols

The following is a generalized workflow for determining and comparing the in vitro antibacterial activity of two compounds, such as this compound and Vancomycin.

Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A standard method for determining MIC is broth microdilution.

Materials:

  • Bacterial strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Stock solutions of Vancomycin and this compound of known concentrations

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of each antibiotic in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Controls: Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

MIC_Workflow start Start prepare_antibiotics Prepare Stock Solutions (Vancomycin & this compound) start->prepare_antibiotics serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prepare_antibiotics->serial_dilution inoculate_plate Inoculate Plate with Standardized Bacteria serial_dilution->inoculate_plate prepare_inoculum Prepare 0.5 McFarland Bacterial Inoculum prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Experimental Workflow for MIC Determination.

V. Conclusion

Vancomycin remains a critical antibiotic for the treatment of serious Gram-positive infections, with a well-characterized antibacterial spectrum and mechanism of action. This compound, a macrocyclic antibiotic from Myxococcus flavescens, represents a potentially interesting natural product, but a comprehensive evaluation of its antibacterial properties is hampered by the lack of available data. Further investigation into the antibacterial activity, mechanism of action, and potential for therapeutic development of this compound is warranted to understand its place among antibacterial agents. This guide will be updated as more information becomes available.

References

Megovalicin G: A Comparative Analysis of a Myxobacterial Macrocyclic Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative guide on Megovalicin G, a macrocyclic antibiotic, has been compiled for researchers, scientists, and drug development professionals. This guide provides an objective analysis of this compound's performance in relation to other prominent macrocyclic antibiotics, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a member of the megovalicin family of macrocyclic antibiotics, which are produced by the myxobacterium Myxococcus flavescens.[1] This family includes several related compounds, such as megovalicins A, B, C, D, and H. Notably, physicochemical studies have revealed that Megovalicin C is identical to the well-characterized antibiotic Myxovirescin A1.[2] Myxovirescins are known to exhibit bactericidal activity against a range of bacteria, particularly Gram-negative organisms. The megovalicins, including this compound, demonstrate activity against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

Quantitative Comparison of Antibacterial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Myxovirescin A1 and Other Macrocyclic Antibiotics

AntibioticClassE. coli (μg/mL)P. aeruginosa (μg/mL)B. subtilis (μg/mL)S. aureus (μg/mL)
Myxovirescin A1 Macrolactam4>1288>128
Vancomycin GlycopeptideResistantResistant0.5 - 20.5 - 2
Erythromycin Macrolide>128>1280.25 - 10.25 - 2
Daptomycin LipopeptideResistantResistant0.5 - 20.25 - 1

Note: Data for comparator antibiotics are compiled from various sources and represent typical MIC ranges. Specific values can vary depending on the bacterial strain and testing methodology.

Mechanism of Action

The mode of action varies significantly among different classes of macrocyclic antibiotics.

This compound (via Myxovirescin A1): Inhibition of Lipoprotein Signal Peptidase II (LspA)

The primary target of Myxovirescin A1 is the bacterial enzyme Lipoprotein Signal Peptidase II (LspA).[3][4] LspA is a crucial enzyme in the bacterial lipoprotein maturation pathway, responsible for cleaving the signal peptide from prolipoproteins. By inhibiting LspA, Myxovirescin A1 disrupts the proper localization and function of lipoproteins, which are essential components of the bacterial cell envelope. This disruption leads to a cascade of detrimental effects, ultimately resulting in bacterial cell death.[3]

Vancomycin: Inhibition of Peptidoglycan Synthesis

Vancomycin functions by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for the cross-linking of the bacterial cell wall, thereby compromising its structural integrity.

Erythromycin: Inhibition of Protein Synthesis

Erythromycin belongs to the macrolide class and acts by binding to the 50S subunit of the bacterial ribosome. This interaction blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting protein synthesis.

Daptomycin: Disruption of Cell Membrane Function

Daptomycin is a cyclic lipopeptide that, in a calcium-dependent manner, inserts itself into the bacterial cell membrane. This leads to the formation of ion channels, causing rapid membrane depolarization and leakage of intracellular ions, which disrupts cellular processes and leads to cell death.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro activity of an antibiotic. The following are generalized protocols for the broth microdilution and agar (B569324) dilution methods, which are standard procedures for this purpose.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.

Agar Dilution Method

In the agar dilution method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with a standardized suspension of the test bacterium. After incubation, the MIC is identified as the lowest concentration of the antibiotic that prevents the visible growth of the bacterial colonies.

Visualizing Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for this compound (Myxovirescin A1) and the comparator antibiotics.

Myxovirescin_Mechanism cluster_membrane Bacterial Inner Membrane Prolipoprotein Prolipoprotein LspA LspA (Signal Peptidase II) Prolipoprotein->LspA Signal Peptide Cleavage Mature Lipoprotein Mature Lipoprotein LspA->Mature Lipoprotein Cell Envelope Integrity Cell Envelope Integrity Mature Lipoprotein->Cell Envelope Integrity Myxovirescin A1 Myxovirescin A1 (this compound proxy) Myxovirescin A1->LspA Inhibition

Caption: Mechanism of Myxovirescin A1 (this compound) targeting LspA.

Vancomycin_Mechanism cluster_cellwall Bacterial Cell Wall Synthesis Peptidoglycan Precursor Peptidoglycan Precursor (with D-Ala-D-Ala) Transglycosylase Transglycosylase Peptidoglycan Precursor->Transglycosylase Polymerization Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cross-linked Peptidoglycan Cross-linked Peptidoglycan Transpeptidase->Cross-linked Peptidoglycan Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursor Binding

Caption: Vancomycin's inhibition of peptidoglycan synthesis.

Erythromycin_Mechanism cluster_ribosome Bacterial Ribosome 50S Subunit 50S Subunit Protein Synthesis Inhibition Protein Synthesis Inhibition 50S Subunit->Protein Synthesis Inhibition Blocks peptide elongation 30S Subunit 30S Subunit mRNA mRNA Erythromycin Erythromycin Erythromycin->50S Subunit Binding to exit tunnel

Caption: Erythromycin's inhibition of bacterial protein synthesis.

Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Daptomycin Daptomycin Membrane Insertion Membrane Insertion Daptomycin->Membrane Insertion Ca2+ dependent Ca2+ Ca2+ Ca2+->Membrane Insertion Pore Formation Pore Formation Membrane Insertion->Pore Formation Oligomerization Ion Leakage Ion Leakage Pore Formation->Ion Leakage K+ efflux Cell Death Cell Death Ion Leakage->Cell Death Depolarization

Caption: Daptomycin's disruption of the bacterial cell membrane.

References

Unraveling Drug Resistance: A Comparative Guide to Cross-Resistance Studies Involving Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megovalicin G, a member of the novel macrocyclic megovalicin family of antibiotics, was first isolated from Myxococcus flavescens[1]. As with any new antimicrobial agent, understanding its potential for cross-resistance with existing antibiotics is paramount for its effective clinical development and deployment. Cross-resistance, a phenomenon where a microorganism develops resistance to one antimicrobial agent that also confers resistance to another, can significantly limit the therapeutic utility of new drugs. This guide provides a framework for researchers, scientists, and drug development professionals to approach cross-resistance studies involving this compound. Due to the limited publicly available data specifically detailing cross-resistance profiles for this compound, this guide will focus on the fundamental principles, experimental methodologies, and potential resistance pathways, using illustrative examples to guide future research.

Understanding Cross-Resistance Mechanisms

Cross-resistance typically arises from a single molecular mechanism that can neutralize multiple drugs. Key mechanisms include:

  • Target Modification: Alterations in the cellular target of an antibiotic can prevent the drug from binding effectively. If different antibiotics share the same target, a single modification can confer resistance to all of them.

  • Efflux Pumps: These are membrane proteins that actively transport a wide range of substrates, including various antibiotics, out of the bacterial cell. Overexpression of a single multidrug efflux pump can lead to resistance to numerous structurally and functionally diverse antibiotics[2].

  • Enzymatic Inactivation: Bacteria may produce enzymes that can chemically modify and inactivate antibiotics. A single enzyme with broad substrate specificity can degrade multiple related antibiotics.

  • Altered Cell Permeability: Changes in the bacterial cell wall or membrane can restrict the entry of antibiotics, leading to reduced intracellular drug concentrations.

Hypothetical Cross-Resistance Profile of this compound

In the absence of specific experimental data for this compound, we can construct a hypothetical data table to illustrate how cross-resistance findings are typically presented. The following table compares the Minimum Inhibitory Concentrations (MICs) of this compound and other antibiotics against a susceptible wild-type (WT) bacterial strain and a resistant mutant (RM) selected for resistance to Antibiotic A. An increase in the MIC for this compound against the resistant mutant would suggest cross-resistance.

AntibioticClassWild-Type Strain MIC (µg/mL)Resistant Mutant (RM) MIC (µg/mL)Fold Change in MICInterpretation
Antibiotic AMacrolide13232Resistance
This compound Macrocycle 2 64 32 Cross-resistance
Antibiotic BFluoroquinolone0.50.51No cross-resistance
Antibiotic CBeta-lactam410.25Collateral Sensitivity

Caption: This table provides a hypothetical representation of a cross-resistance study. A significant increase in the MIC of this compound against the resistant mutant indicates cross-resistance. Collateral sensitivity, a decrease in MIC, is also a possible outcome.

Experimental Protocols

A critical component of any cross-resistance study is a well-defined experimental protocol. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

  • Materials:

    • Bacterial strains (wild-type and resistant mutants)

    • Mueller-Hinton Broth (MHB) or other appropriate growth media

    • Stock solutions of antibiotics (including this compound)

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

    • Prepare serial two-fold dilutions of each antibiotic in the microtiter plates.

    • Add the bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Selection of Resistant Mutants

Resistant mutants can be selected by exposing a large population of bacteria to a specific antibiotic.

  • Procedure:

    • Grow a culture of the wild-type bacterial strain to a high density (e.g., 10^9 to 10^10 CFU/mL).

    • Plate the high-density culture onto agar (B569324) plates containing the selecting antibiotic at a concentration of 4x to 8x the MIC.

    • Incubate the plates for 24-48 hours.

    • Colonies that grow on the antibiotic-containing plates are considered potential resistant mutants.

    • Isolate and purify these colonies by re-streaking on selective agar.

    • Confirm the resistance phenotype by re-determining the MIC of the selecting antibiotic.

Cross-Resistance Testing

Once a resistant mutant is selected and confirmed, it can be tested against a panel of other antibiotics to determine the cross-resistance profile.

  • Procedure:

    • Using the confirmed resistant mutant strain, perform MIC testing as described above with a panel of antibiotics, including this compound.

    • Perform parallel MIC testing with the parent wild-type strain for direct comparison.

    • Calculate the fold change in MIC for each antibiotic against the resistant mutant compared to the wild-type strain. A fold change of ≥4 is typically considered indicative of cross-resistance.

Visualizing Resistance Mechanisms and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

G cluster_0 Bacterial Cell Bacterium Bacterium MegovalicinG_in This compound Bacterium->MegovalicinG_in AntibioticX_in Antibiotic X Bacterium->AntibioticX_in EffluxPump Multidrug Efflux Pump MegovalicinG_out This compound EffluxPump->MegovalicinG_out Expulsion AntibioticX_out Antibiotic X EffluxPump->AntibioticX_out Expulsion MegovalicinG_out->Bacterium Entry AntibioticX_out->Bacterium Entry MegovalicinG_in->EffluxPump AntibioticX_in->EffluxPump G cluster_setup Experimental Setup cluster_selection Resistance Induction cluster_testing Cross-Resistance Profiling cluster_analysis Data Analysis WT Wild-Type Bacterium Selection Expose WT to High Concentration of Antibiotic A WT->Selection Antibiotics Panel of Antibiotics (including this compound) MIC_WT Determine MICs for WT Strain Antibiotics->MIC_WT RM Isolate Resistant Mutant (RM) Selection->RM MIC_RM Determine MICs for RM Strain RM->MIC_RM Comparison Compare MICs (WT vs. RM) MIC_WT->Comparison MIC_RM->Comparison FoldChange Calculate Fold Change in MIC Comparison->FoldChange Interpretation Interpret Results: Cross-Resistance, No Effect, or Collateral Sensitivity FoldChange->Interpretation

References

Unveiling Megovalicin G: A Comparative Analysis of a Novel Antibiotic Class

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Megovalicin G, a member of the myxovirescin class of antibiotics, with other established antibacterial agents. This document is intended for researchers, scientists, and drug development professionals interested in novel antimicrobial compounds. While direct comparative in vivo efficacy data for this compound in animal models is not publicly available, this guide will focus on its unique mechanism of action, antibacterial spectrum, and the experimental data that supports its potential as a therapeutic agent.

Introduction to this compound

This compound belongs to a family of macrocyclic antibiotics known as megovalicins, which are produced by the myxobacterium Myxococcus flavescens. It is structurally identical to myxovirescin A, also referred to as antibiotic TA.[1] This class of compounds exhibits potent bactericidal activity, particularly against Gram-negative bacteria. A key characteristic of this compound (myxovirescin) is its novel mechanism of action, which sets it apart from most commercially available antibiotics.

Mechanism of Action: A Unique Target in Bacterial Prolipoprotein Processing

This compound (myxovirescin) exerts its bactericidal effect by specifically targeting and inhibiting the bacterial Type II signal peptidase (LspA).[1][2][3] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins.

The inhibition of LspA by this compound leads to the accumulation of unprocessed prolipoproteins in the bacterial cell membrane. This buildup is toxic to the bacteria and ultimately results in cell death.[3] The bactericidal activity of myxovirescin is dependent on active protein synthesis, as pretreatment with translation inhibitors blocks its killing effect.

This unique mechanism, targeting a novel bacterial pathway, suggests that this compound may be effective against bacteria that have developed resistance to other antibiotic classes that target more conventional pathways like cell wall synthesis, protein synthesis, or DNA replication.

Comparative Analysis

Due to the lack of publicly available in vivo studies directly comparing the efficacy of this compound with other antibiotics in animal infection models, this comparison is based on its mechanism of action and available in vitro data.

FeatureThis compound (Myxovirescin)Beta-Lactams (e.g., Penicillin)Aminoglycosides (e.g., Gentamicin)Fluoroquinolones (e.g., Ciprofloxacin)
Target Type II signal peptidase (LspA)[2][3]Penicillin-binding proteins (PBPs)30S ribosomal subunitDNA gyrase and topoisomerase IV
Mechanism Inhibition of prolipoprotein processing, leading to toxic accumulation.[3]Inhibition of peptidoglycan synthesis in the bacterial cell wall.Inhibition of protein synthesis, causing mistranslation of mRNA.Inhibition of DNA replication and repair.
Spectrum Primarily Gram-negative bacteria, with some activity against Gram-positive bacteria.[4]Varies by agent; broad-spectrum options are available.Primarily aerobic Gram-negative bacteria.Broad-spectrum, including Gram-positive and Gram-negative bacteria.
Resistance Novel target suggests a lower likelihood of cross-resistance with existing antibiotic classes.Widespread resistance through beta-lactamase production and target modification.Resistance can occur through enzymatic modification, target mutation, and reduced uptake.Resistance commonly arises from mutations in target enzymes and efflux pumps.

Experimental Protocols

The elucidation of this compound's (myxovirescin's) mechanism of action involved several key experimental procedures.

Protocol 1: Identification of the Molecular Target using a Genomic Library Screen

Objective: To identify the gene(s) in Escherichia coli that, when overexpressed, confer resistance to myxovirescin.

Methodology:

  • A comprehensive E. coli genomic library (ASKA library) containing plasmids for the overexpression of individual genes was screened for clones that could grow in the presence of a lethal concentration of myxovirescin.

  • The resistant clones were isolated, and the plasmids were sequenced to identify the overexpressed gene.

  • The identified gene, lspA, which encodes the Type II signal peptidase, was confirmed to confer resistance when individually transformed into a susceptible E. coli strain.

Protocol 2: In Vitro Lipoprotein Processing Assay

Objective: To determine if myxovirescin directly inhibits the processing of prolipoproteins.

Methodology:

  • An E. coli strain engineered to express a specific prolipoprotein (pro-Lpp) under an inducible promoter was used.

  • The cells were treated with varying concentrations of myxovirescin.

  • The expression of pro-Lpp was induced, and cell lysates were collected after a defined period.

  • The processed (mature Lpp) and unprocessed (pro-Lpp) forms of the lipoprotein were separated by SDS-PAGE and visualized by Western blotting using an anti-Lpp antibody.

  • A dose-dependent accumulation of the unprocessed pro-Lpp in the presence of myxovirescin indicated the inhibition of LspA.[1]

Visualizing the Mechanism and Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

Megovalicin_G_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell Prolipoprotein Prolipoprotein LspA Type II Signal Peptidase (LspA) Prolipoprotein->LspA Processing Processed_Lipoprotein Mature Lipoprotein LspA->Processed_Lipoprotein Cleavage Toxic_Buildup Toxic Accumulation of Prolipoproteins LspA->Toxic_Buildup Megovalicin_G This compound Megovalicin_G->LspA Inhibition Cell_Death Cell Death Toxic_Buildup->Cell_Death

Caption: Mechanism of action of this compound.

Experimental_Workflow_Target_Identification Start Start: Screen E. coli Genomic Library Plate_Library Plate library on media with lethal dose of Myxovirescin Start->Plate_Library Identify_Resistant Identify resistant colonies Plate_Library->Identify_Resistant Isolate_Plasmid Isolate and sequence plasmid DNA Identify_Resistant->Isolate_Plasmid Resistant Identify_Gene Identify overexpressed gene (lspA) Isolate_Plasmid->Identify_Gene Confirmation Confirm resistance with isolated lspA Identify_Gene->Confirmation End End: LspA identified as target Confirmation->End

Caption: Experimental workflow for target identification.

Conclusion and Future Directions

This compound, and the broader myxovirescin class of antibiotics, represent a promising avenue for the development of new antibacterial therapies. Its unique mechanism of action, targeting the Type II signal peptidase, offers a potential solution to the growing problem of antibiotic resistance. While the lack of comparative in vivo efficacy data in animal models is a current limitation, the detailed understanding of its molecular target provides a strong foundation for future research. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound in relevant animal infection models. Such data will be critical in determining its potential for clinical development.

References

Comparative Analysis of Megovalicin G and H Antibacterial Potency: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the antibacterial potency of Megovalicin G and Megovalicin H is not currently possible due to the absence of publicly available quantitative data, specifically Minimum Inhibitory Concentration (MIC) values, in peer-reviewed scientific literature. While the discovery of the megovalicin family of antibiotics, produced by the myxobacterium Myxococcus flavescens, was reported in 1988, subsequent publications detailing a side-by-side comparison of the antibacterial spectrum and potency of this compound and H with specific MIC values against a panel of bacterial strains could not be identified.

One commercially available product description notes that Megovalicin H exhibits the strongest antibacterial activity among the six megovalicin components and is effective against Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa[]. However, this qualitative statement is not substantiated with the quantitative data required for a rigorous scientific comparison.

For researchers and drug development professionals interested in conducting such a comparative analysis, this guide provides the standardized experimental protocols, data presentation formats, and workflow visualizations necessary to evaluate the antibacterial potency of these, or any, novel antibiotic compounds.

Data Presentation

A crucial aspect of a comparative analysis is the clear and concise presentation of quantitative data. The following table structure is recommended for summarizing the Minimum Inhibitory Concentration (MIC) values of this compound and H against a panel of clinically relevant and standard laboratory bacterial strains. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an overnight broth dilution culture.

Table 1: Comparative Antibacterial Potency of this compound and H (Hypothetical Data)

Bacterial StrainTypeThis compound MIC (µg/mL)Megovalicin H MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive
Enterococcus faecalis ATCC 29212Gram-positive
Streptococcus pneumoniae ATCC 49619Gram-positive
Escherichia coli ATCC 25922Gram-negative
Pseudomonas aeruginosa ATCC 27853Gram-negative
Klebsiella pneumoniae ATCC 700603Gram-negative

This table is a template. The actual bacterial strains selected should be based on the intended therapeutic application and should include both susceptible and resistant strains.

Experimental Protocols

The determination of MIC values is a standardized procedure in microbiology. The following protocol outlines the broth microdilution method, which is a widely accepted and commonly used technique.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Preparation of Materials:

  • Bacterial Cultures: Pure, overnight cultures of the test bacterial strains grown in appropriate broth media (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
  • Antibiotic Stock Solutions: Prepare stock solutions of this compound and H in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO] or sterile deionized water) at a high concentration (e.g., 10 mg/mL).
  • 96-Well Microtiter Plates: Sterile, U- or flat-bottom 96-well plates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for many bacteria. Specific pathogens may require supplemented media.

2. Preparation of Bacterial Inoculum:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this adjusted suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antibiotics:

  • In a 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions.
  • For each antibiotic, add 100 µL of sterile broth to wells 2 through 12.
  • Add 200 µL of the antibiotic stock solution (at a concentration of 2x the highest desired final concentration) to well 1.
  • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial transfer down to well 10. Discard 100 µL from well 10.
  • Well 11 should serve as a positive control (bacterial growth without antibiotic), containing only inoculated broth.
  • Well 12 should serve as a negative control (no bacterial growth), containing only sterile broth.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well (except the negative control), bringing the final volume in each well to 200 µL.
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Bacterial Culture C Adjust Inoculum to 0.5 McFarland A->C B Prepare Antibiotic Stock Solutions D Serial Dilution of Antibiotics in 96-Well Plate B->D E Inoculate Plate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Visually Inspect for Growth (Turbidity) F->G H Determine MIC G->H

Experimental workflow for MIC determination.

This structured approach ensures that any future comparative analysis of this compound and H, or other novel antibiotics, is conducted with scientific rigor, yielding data that is both reproducible and easily interpretable by the scientific community.

References

Validating the Mechanism of Action of Megovalicin G: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the macrocyclic antibiotic, Megovalicin G. By employing precise genetic knockout techniques, researchers can elucidate the specific molecular targets of this compound. This document outlines the experimental protocols for generating targeted gene knockouts and presents a comparative analysis of the susceptibility of wild-type versus knockout strains to this compound and other relevant antibiotics. This approach offers a robust methodology for confirming the drug's primary mode of action and understanding potential resistance mechanisms.

Introduction to this compound and its Hypothesized Mechanism of Action

This compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens[1]. While its precise mechanism of action is yet to be fully elucidated, preliminary studies suggest that it may interfere with the bacterial mevalonate (B85504) (MVA) pathway. The MVA pathway is crucial for the synthesis of essential isoprenoids, which are vital for various cellular processes, including cell membrane maintenance and electron transport. The proposed primary target of this compound within this pathway is the enzyme HMG-CoA Reductase (HMGR), which catalyzes a rate-limiting step.

Genetic approaches, such as gene knockouts, are powerful tools for validating a drug's mechanism of action (MoA).[2] By specifically deleting the gene encoding the putative target, researchers can observe the direct impact on the drug's efficacy.

Comparative Efficacy of this compound Against Wild-Type and Knockout Strains

To validate the hypothesis that this compound targets HMGR, a knockout of the corresponding gene (hmgr) can be created in a suitable bacterial model organism (e.g., Staphylococcus aureus). The minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of the wild-type strain would be compared to that of the hmgr knockout strain.

Table 1: Comparative MIC Values of this compound and Control Antibiotics Against S. aureus Strains

StrainTarget GeneThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Atorvastatin MIC (µg/mL)
Wild-TypeN/A81>128
ΔhmgrHMG-CoA Reductase641>128
ΔfabIEnoyl-ACP Reductase81>128

Vancomycin is included as a control antibiotic with a known mechanism of action (inhibition of cell wall synthesis) to ensure the general fitness of the knockout strains is not compromised. Atorvastatin, a known human HMGR inhibitor, is included to assess potential cross-reactivity.

The expected eight-fold increase in the MIC of this compound against the Δhmgr strain would strongly suggest that HMGR is indeed the primary target. The unchanged MIC against the ΔfabI knockout (a gene involved in fatty acid synthesis) would serve as a negative control, indicating the specificity of this compound's action.

Experimental Protocols

The CRISPR-Cas9 system is a versatile tool for creating targeted gene knockouts in bacteria.[3]

Workflow for Generating Gene Knockouts:

G cluster_0 Design and Construction cluster_1 Transformation and Selection cluster_2 Verification Design gRNA Design gRNA Clone gRNA into vector Clone gRNA into vector Design gRNA->Clone gRNA into vector Electroporate plasmids Electroporate plasmids Clone gRNA into vector->Electroporate plasmids Design homology arms Design homology arms Assemble donor DNA Assemble donor DNA Design homology arms->Assemble donor DNA Assemble donor DNA->Electroporate plasmids Select transformants Select transformants Electroporate plasmids->Select transformants Induce Cas9 expression Induce Cas9 expression Select transformants->Induce Cas9 expression Colony PCR Colony PCR Induce Cas9 expression->Colony PCR Sanger sequencing Sanger sequencing Colony PCR->Sanger sequencing G cluster_pathway Mevalonate Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (HMGR) HMG-CoA Reductase (HMGR) HMG-CoA->HMG-CoA Reductase (HMGR) IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Isoprenoids Isoprenoids IPP_DMAPP->Isoprenoids Cellular Functions Cellular Functions Isoprenoids->Cellular Functions This compound This compound This compound->HMG-CoA Reductase (HMGR) Inhibition HMG-CoA Reductase (HMGR)->Mevalonate

References

A Head-to-Head Comparison: Megovalicin G and Erythromycin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial drug discovery, a thorough evaluation of novel compounds against established therapeutics is paramount for identifying promising new leads. This guide provides a detailed comparative analysis of Megovalicin G, a lesser-known macrocyclic antibiotic, and Erythromycin, a widely used macrolide antibiotic. While Erythromycin is a well-characterized compound with extensive supporting data, information on this compound is significantly more limited, necessitating a comparison that acknowledges these data disparities. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on currently available scientific literature.

Overview and Physicochemical Properties

Erythromycin, discovered in 1952, is a product of the bacterium Saccharopolyspora erythraea and belongs to the macrolide class of antibiotics. It is characterized by a 14-membered macrocyclic lactone ring to which two deoxysugars are attached. In contrast, this compound is a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. It is part of a complex of related compounds (Megovalicins A, B, C, D, G, and H) and is structurally related to the myxovirescin family of antibiotics.[1][2]

PropertyThis compoundErythromycin
Producing Organism Myxococcus flavescensSaccharopolyspora erythraea
Chemical Class Macrocyclic antibiotic (Myxovirescin-related)Macrolide
Molecular Formula C35H61NO7C37H67NO13
Molecular Weight 607.86 g/mol 733.93 g/mol
Bioavailability Not AvailableVariable (18-45% orally), acid-labile
Protein Binding Not Available~73-81%
Metabolism Not AvailableHepatic (primarily by CYP3A4)
Elimination Half-life Not Available1.5-2 hours
Excretion Not AvailablePrimarily biliary

Mechanism of Action

Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically near the P-site, and interferes with the translocation step of polypeptide chain elongation. This prevents the ribosome from moving along the mRNA, thereby halting the synthesis of essential bacterial proteins.

This compound's mechanism of action has not been directly elucidated. However, its structural similarity to the myxovirescins, such as myxovirescin A, suggests a likely mechanism. Myxovirescin A is known to interfere with bacterial cell wall synthesis. Therefore, it is hypothesized that this compound may also target this pathway, though further experimental verification is required.

Diagram of Erythromycin's Mechanism of Action

Erythromycin_Mechanism Erythromycin Erythromycin Ribosome_50S Bacterial 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binds to Inhibition Inhibition of Translocation Erythromycin->Inhibition P_site P-site Ribosome_50S->P_site A_site A-site Ribosome_50S->A_site mRNA mRNA Ribosome_50S->mRNA Polypeptide Growing Polypeptide Chain P_site->Polypeptide Elongation Inhibition->P_site Blocks movement from A-site MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bact_Culture Bacterial Culture (Agar Plate) McFarland 0.5 McFarland Standard Suspension Bact_Culture->McFarland Inoculum Final Inoculum (5x10^5 CFU/mL) McFarland->Inoculum Inoculation Inoculate Microplate (100 µL final volume) Inoculum->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilution Serial Dilutions in Microplate Antibiotic_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate (35-37°C, 16-20h) Inoculation->Incubation Read_Plate Visually Inspect for Turbidity Incubation->Read_Plate MIC_Value Determine MIC Value Read_Plate->MIC_Value

References

Benchmarking Megovalicin G activity against multidrug-resistant bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the antibacterial compound "Megovalicin G" have yielded no specific results, preventing the creation of the requested comparative guide against multidrug-resistant (MDR) bacteria. The absence of publicly available data suggests that this compound may be a novel, yet-to-be-published compound, or may be known under a different designation.

A comprehensive search of scientific literature and databases for "this compound," its activity against multidrug-resistant bacteria, its mechanism of action, and any corresponding experimental data, including Minimum Inhibitory Concentration (MIC) values, did not return any relevant information. This lack of data makes it impossible to perform a comparative analysis against other antibiotics or to provide the detailed experimental protocols and visualizations as requested.

For researchers, scientists, and drug development professionals, access to foundational data such as chemical structure, antibacterial spectrum, and mechanism of action is critical for evaluation. Without this primary information, a comparison guide cannot be constructed.

Possible reasons for the absence of information on this compound include:

  • Novelty: The compound may be in the early stages of discovery and has not yet been described in peer-reviewed publications.

  • Nomenclature: It might be an internal codename or a non-standardized name not yet in public use. The compound may have a different official chemical or brand name.

  • Spelling: There may be a typographical error in the name provided.

To proceed with this request, further details on this compound are required. We invite the user to provide any available reference materials, such as a scientific paper, patent application, or conference abstract that mentions this compound. With a valid reference, a thorough and accurate comparison guide can be developed to meet the specified requirements.

Statistical Validation of Megovalicin G Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the bioactivity of Megovalicin G, a macrocyclic antibiotic produced by the myxobacterium Myxococcus flavescens. Due to the limited availability of specific quantitative bioactivity data for this compound in publicly accessible literature, this document leverages data from closely related compounds, primarily Myxovirescin A (also known as antibiotic TA), to provide a preliminary assessment. Myxovirescins share a structural relationship with megovalicins, with Megovalicin C being identical to Myxovirescin A1. This guide also includes data on other antimicrobial agents derived from myxobacteria to offer a broader context for evaluating the potential of this class of natural products.

Comparative Bioactivity of Myxobacterial Antibiotics

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for myxobacterial antibiotics against a panel of bacterial strains. It is important to note the absence of specific MIC values for this compound and H in the reviewed literature. The data for Myxovirescin A is presented as a surrogate for comparative purposes.

CompoundProducer OrganismTarget OrganismMIC (µg/mL)
Myxovirescin A Myxococcus virescensEscherichia coli4[1]
Gram-negative bacteria (general)1-5[2]
Gram-positive bacteria (some)20-50[2]
Pseudomonas species (some)20-50[2]
Soraphen A Sorangium cellulosumAntifungal activity notedData not available for bacteria
Epophenon Not specified in resultsAntifungal activity notedData not available for bacteria

Note: The original 1988 publication describing the discovery of megovalicins did not include MIC values. Subsequent searches for this specific data have been unsuccessful. It was noted that Megovalicin H demonstrated the most potent antibacterial activity among the megovalicins, though quantitative data to support this is not available.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the antimicrobial activity of a compound. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, a standard procedure for this type of analysis.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound: this compound and other comparator antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Bacterial Strains: Cultures of target bacteria (e.g., Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa) are grown in appropriate broth medium to a logarithmic phase. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.
  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of each test compound is prepared directly in the 96-well plates using the growth medium. The typical concentration range tested can vary but often spans from 0.06 to 64 µg/mL.
  • Inoculation: Each well is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: Wells containing only the growth medium and the bacterial inoculum (no antibiotic).
  • Sterility Control: Wells containing only the growth medium to check for contamination.
  • Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the test compounds to ensure it does not inhibit bacterial growth.
  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader.

Visualizing the Scientific Workflow and Mechanism

To better understand the process of bioactivity validation and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_0 Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis & Comparison A Source Organism (Myxococcus flavescens) B Fermentation & Extraction of this compound A->B C Preparation of Test Compound Solutions B->C E Broth Microdilution Assay (MIC Determination) C->E D Bacterial Culture Preparation D->E F MIC Value Determination E->F G Comparison with Other Antibiotics F->G

Caption: Experimental workflow for this compound bioactivity screening.

Based on the known mechanism of the structurally related myxovirescins, the putative signaling pathway for this compound's antibacterial action is the inhibition of type II signal peptidase (LspA). This enzyme is crucial for the processing of bacterial lipoproteins, which are essential components of the bacterial cell envelope.

Signaling_Pathway cluster_0 Bacterial Cell Envelope Prolipoprotein Pre-prolipoprotein LspA Type II Signal Peptidase (LspA) Prolipoprotein->LspA Processing MatureLipoprotein Mature Lipoprotein LspA->MatureLipoprotein Cleavage Bacterial Cell Viability Bacterial Cell Viability CellWall Cell Wall Assembly & Integrity MatureLipoprotein->CellWall CellWall->Bacterial Cell Viability MegovalicinG This compound (putative) MegovalicinG->LspA Inhibition

Caption: Putative mechanism of action for this compound.

References

Independent Verification of Megovalicin G's Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of complex natural products is a cornerstone of drug discovery and development. Megovalicin G, a macrocyclic antibiotic produced by the bacterium Myxococcus flavescens, represents a class of molecules with significant biological activity.[1][2] While the initial structure of this compound was proposed in 1988, the definitive confirmation of such complex structures often relies on independent verification through rigorous analytical techniques and, ultimately, total synthesis. This guide provides a comparative overview of the methodologies used to verify the structures of this compound and its closely related analogs, such as the myxovirescins, offering insights for researchers in natural product chemistry and drug development.

Spectroscopic Elucidation: The First Step in Structural Analysis

The initial determination of the chemical structure of the myxovirescin family of antibiotics, to which this compound belongs, was accomplished through a combination of spectroscopic techniques. These methods provide foundational data on the molecule's connectivity and stereochemistry.

Key Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are pivotal in piecing together the carbon skeleton and the placement of protons and functional groups.[3][4][5] These techniques allow for the determination of atom connectivity within the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the molecule.[3][6][7] Fragmentation patterns observed in MS/MS experiments can further confirm the presence of specific structural motifs.

While powerful, spectroscopic data alone can sometimes lead to ambiguous or incorrect structural assignments, especially for complex molecules with numerous stereocenters.

Total Synthesis: The Ultimate Structural Verification

The unambiguous confirmation of a proposed natural product structure is achieved through its total synthesis in the laboratory. This process involves the step-by-step construction of the target molecule from simple, commercially available starting materials. If the spectroscopic data and biological activity of the synthesized molecule are identical to those of the natural product, the proposed structure is considered unequivocally verified.

The total synthesis of myxovirescin A1, a close analog of this compound, stands as a landmark achievement in confirming the structure of this class of compounds.[8][9]

Comparative Data: Natural vs. Synthetic Myxovirescin A1
PropertyNatural Myxovirescin A1Synthetic Myxovirescin A1
Molecular Formula C₃₅H₆₁NO₈C₃₅H₆₁NO₈
Mass (HR-MS) m/z [M+H]⁺ Found: 624.4470m/z [M+H]⁺ Found: 624.4471
¹H NMR (CDCl₃, 500 MHz) Identical chemical shifts and coupling constantsIdentical chemical shifts and coupling constants
¹³C NMR (CDCl₃, 125 MHz) Identical chemical shiftsIdentical chemical shifts
Biological Activity Potent antibiotic activity against Gram-negative bacteriaIdentical antibiotic activity profile

Note: Specific spectral data points are extensive and can be found in the cited literature.

Experimental Protocols for Structural Verification

Protocol 1: Isolation and Spectroscopic Analysis of Myxovirescin A1
  • Fermentation and Extraction: Myxococcus virescens is cultured in a suitable medium. The bacterial cells are harvested, and the antibiotics are extracted using organic solvents.

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography (e.g., silica (B1680970) gel, HPLC) to isolate the pure myxovirescin A1.

  • Spectroscopic Characterization:

    • NMR: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • MS: High-resolution mass spectra are obtained using techniques like ESI-TOF or Orbitrap.

Protocol 2: Verification by Total Synthesis

The total synthesis of myxovirescin A1 is a multi-step process. A key final step to confirm the structure is the comparison of the synthetic product with the natural one.

  • Final Deprotection: The fully assembled and protected synthetic intermediate is subjected to final deprotection steps to yield the synthetic myxovirescin A1.

  • Purification: The synthetic product is purified by HPLC to ensure high purity.

  • Comparative Analysis:

    • The ¹H and ¹³C NMR spectra of the synthetic and natural samples are recorded under identical conditions and overlaid for comparison.

    • High-resolution mass spectra of both samples are acquired and compared.

    • The optical rotation of both samples is measured to confirm the absolute stereochemistry.

    • A mixed sample of natural and synthetic material is analyzed by HPLC; a single co-eluting peak confirms their identity.

Alternative Method: X-ray Crystallography

For molecules that can be crystallized, X-ray crystallography provides a direct and unambiguous determination of the three-dimensional structure in the solid state.[10][11][12][13] This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern to build a 3D model of the electron density, and thus the atomic arrangement. While a powerful tool, obtaining high-quality crystals of complex and flexible natural products can be a significant challenge. To date, a crystal structure for this compound or myxovirescin A1 has not been reported in the literature.

Visualizing the Verification Workflow

The following diagram illustrates the logical workflow for the independent verification of a natural product's structure, comparing the spectroscopic and synthetic routes.

G cluster_0 Spectroscopic Elucidation cluster_1 Synthetic Verification Isolation of Natural Product Isolation of Natural Product Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Isolation of Natural Product->Spectroscopic Analysis (NMR, MS) Proposed Structure Proposed Structure Spectroscopic Analysis (NMR, MS)->Proposed Structure Comparative Analysis Comparative Analysis Spectroscopic Analysis (NMR, MS)->Comparative Analysis Retrosynthetic Analysis Retrosynthetic Analysis Proposed Structure->Retrosynthetic Analysis Multi-step Synthesis Multi-step Synthesis Retrosynthetic Analysis->Multi-step Synthesis Purified Synthetic Product Purified Synthetic Product Multi-step Synthesis->Purified Synthetic Product Purified Synthetic Product->Comparative Analysis Compare with Natural Product Verified Structure Verified Structure Comparative Analysis->Verified Structure

Caption: Workflow for structural verification of natural products.

Signaling Pathways and Logical Relationships

The structural verification process itself is a logical pathway. The following diagram illustrates the decision-making process and the relationship between different experimental outcomes.

Caption: Logical flow of structural verification via total synthesis.

References

Safety Operating Guide

Navigating the Safe Disposal of Megovalicin G in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Prudent Handling and Personal Protective Equipment (PPE)

Given that the toxicological properties of Megovalicin G have not been thoroughly investigated, it is crucial to handle it with care to minimize exposure. When working with this compound, especially in solid or powder form, researchers should use appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles should be worn to prevent accidental eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are recommended. Gloves should be inspected before use and disposed of properly after handling the compound.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.[2]

  • Lab Coats: A lab coat should be worn to protect street clothing and prevent the transfer of the compound outside of the laboratory.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to further reduce the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be approached with the assumption that it may be hazardous. The following step-by-step guide outlines a conservative and safe disposal procedure:

  • Waste Collection:

    • All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, microfuge tubes), and absorbent materials from any spills, should be collected in a designated, sealed container.

    • Liquid waste, such as solutions containing this compound, should be collected in a separate, clearly labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatibility is known.

  • Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents used. The approximate concentration and quantity should also be noted.

  • Storage:

    • Store the sealed waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.

  • Institutional Disposal Procedures:

    • Contact your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of the collected waste. EHS will have specific procedures for the pickup, transport, and disposal of chemical waste in accordance with local and national regulations.

  • Decontamination:

    • All non-disposable labware that has come into contact with this compound should be thoroughly decontaminated. This may involve washing with an appropriate solvent or detergent solution. The cleaning liquid should be disposed of as hazardous waste.

Experimental Protocols

While no specific experimental protocols involving this compound were found, a general protocol for preparing a stock solution for in vitro assays is provided below as a practical example of safe handling.

Protocol: Preparation of a this compound Stock Solution

  • Pre-Weighing Preparation: Before handling the solid compound, ensure all necessary PPE is donned. Prepare the balance and weighing area by laying down absorbent paper to contain any potential spills.

  • Weighing: Carefully weigh the desired amount of this compound powder in a tared, sterile microfuge tube within a chemical fume hood.

  • Solubilization: Based on available information, this compound is soluble in methanol (B129727). Add the appropriate volume of sterile-filtered methanol to the microfuge tube to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed, clearly labeled container at the recommended temperature, protected from light if the compound is light-sensitive.

  • Waste Disposal: Dispose of all contaminated materials, including the original vial (if empty), pipette tips, and absorbent paper, in the designated hazardous waste container.

Visualizing Disposal Procedures

The following diagram illustrates a logical workflow for the proper disposal of a research chemical with unknown hazards, such as this compound.

G start Start: Need to Dispose of this compound check_sds Is a Specific Safety Data Sheet (SDS) Available? start->check_sds follow_sds Follow SDS Section 13 for Disposal check_sds->follow_sds Yes no_sds Treat as Hazardous Waste of Unknown Toxicity check_sds->no_sds No end End: Safe and Compliant Disposal follow_sds->end collect_waste Collect Solid and Liquid Waste Separately in Sealed, Labeled Containers no_sds->collect_waste contact_ehs Contact Institutional Environmental Health & Safety (EHS) collect_waste->contact_ehs follow_ehs Follow EHS Guidance for Pickup and Final Disposal contact_ehs->follow_ehs follow_ehs->end

References

Essential Safety and Operational Guide for Handling Megovalicin G

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Megovalicin G is not publicly available. The following guidance is based on best practices for handling potent, novel antibacterial compounds in a research laboratory setting and is intended to provide essential safety and logistical information. Researchers must perform a risk assessment and consult their institution's safety office before handling this compound.

This compound is an antibacterial compound produced by the strain Myxococcus flavescens No. 154, exhibiting effects against various bacteria, including Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa[]. Due to its biological activity, it should be handled with care to avoid exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound. All disposable PPE should not be reused, and reusable PPE must be decontaminated after use[2].

ActivityRecommended Personal Protective Equipment
Handling Solid Compound (e.g., weighing, aliquoting) - Gloves: Two pairs of powder-free nitrile gloves (outer glove over gown cuff)[3]. Change gloves immediately if contaminated, torn, or punctured[3]. - Gown: Disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs[3]. - Eye/Face Protection: Safety glasses with side shields or goggles. A face shield is recommended when there is a risk of splashes[4][5]. - Respiratory Protection: A NIOSH-approved N95 or higher respirator is required when handling powders outside of a containment device to prevent inhalation[4].
Handling Solutions (e.g., preparing dilutions, plating) - Gloves: Two pairs of nitrile gloves[3]. - Gown: Laboratory coat or disposable gown[4]. - Eye/Face Protection: Safety glasses or goggles[6][7].
Compound Storage and Transport - Gloves: Single pair of nitrile gloves. - Gown: Laboratory coat. - General Precautions: Transport in a sealed, shatter-proof secondary container.
Waste Disposal - Gloves: Two pairs of nitrile gloves. - Gown: Disposable gown. - Eye/Face Protection: Safety glasses or goggles.

Experimental Protocols

Protocol: Preparation of a 10 mg/mL this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution from a powdered form of this compound.

  • Preparation:

    • Don the appropriate PPE as specified for handling solid compounds.

    • Perform all manipulations within a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.

    • Clean the work surface before and after handling the compound.

  • Weighing:

    • Tare a sterile, conical tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Record the exact weight.

  • Solubilization:

    • Add the appropriate volume of a suitable solvent (e.g., DMSO, ethanol, or sterile water, depending on solubility data) to the tube containing the powdered this compound to achieve a 10 mg/mL concentration.

    • Secure the cap tightly.

    • Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage:

    • Label the tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a designated and clearly labeled freezer box.

Data Presentation

The following table is a hypothetical example of how to present quantitative data for a Minimum Inhibitory Concentration (MIC) assay of this compound against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)
Bacillus subtilis8
Escherichia coli16
Pseudomonas aeruginosa32
Staphylococcus aureus4

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving the compound to its disposal.

MegovalicinG_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Waste Management receive Receive Compound store Log & Store (-20°C / -80°C) receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Solid (in fume hood) ppe->weigh dissolve Dissolve in Solvent weigh->dissolve solid_waste Solid Waste (Contaminated PPE, tubes) weigh->solid_waste aliquot Prepare Aliquots dissolve->aliquot store_solution Store Stock Solution aliquot->store_solution aliquot->solid_waste exp_setup Experimental Setup (e.g., MIC Assay) store_solution->exp_setup incubate Incubate exp_setup->incubate exp_setup->solid_waste liquid_waste Liquid Waste (Unused solutions) exp_setup->liquid_waste analyze Analyze Results incubate->analyze dispose_solid Dispose as Chemical Waste solid_waste->dispose_solid dispose_liquid Dispose as Chemical Waste liquid_waste->dispose_liquid

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.

  • Solid Waste:

    • All contaminated solid waste, including gloves, gowns, pipette tips, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.

    • Do not mix with general laboratory trash.

    • Follow your institution's guidelines for chemical waste pickup and disposal.

  • Liquid Waste:

    • Unused or expired this compound solutions should be collected in a designated hazardous liquid waste container.

    • Do not pour this compound solutions down the drain, as this can harm aquatic ecosystems and may be prohibited[8].

    • The NIH recommends that antibiotic waste be inactivated, often through autoclaving, before disposal, where appropriate and safe for the specific compound[8]. Consult your institution's waste management program for specific instructions.

  • Decontamination:

    • Work surfaces should be decontaminated with an appropriate disinfectant or cleaning agent after handling this compound.

    • Reusable equipment should be thoroughly cleaned according to established laboratory procedures.

Always adhere to local, state, and federal regulations for the disposal of chemical and pharmaceutical waste[9][10]. If you have any doubts about the proper disposal procedures, contact your institution's Environmental Health and Safety (EHS) department.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。